Technical Documentation Center

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Core Science & Biosynthesis

Foundational

Engineering sp³-Enriched Scaffolds: A Technical Guide to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched frameworks is a critical strategy for improving the pharmacokinetic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-enriched frameworks is a critical strategy for improving the pharmacokinetic properties of drug candidates. The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol represents a highly versatile, sp³-enriched building block. Derived from the privileged 1,3-dimethyl-1H-pyrazole scaffold—a motif foundational to several clinical-stage kinase inhibitors[1],[2]—this secondary alcohol provides a chiral vector and a hydrogen-bonding interface ideal for probing the solvent-exposed regions of ATP-binding pockets.

This whitepaper provides an authoritative breakdown of the molecule's physicochemical profile, a self-validating synthetic protocol, and its mechanistic utility in modern oncology drug development, specifically in the context of ATM and Aurora kinase inhibition[3],[4].

Structural and Physicochemical Profiling

The architecture of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is defined by two primary domains:

  • The Heteroaromatic Core (1,3-Dimethyl-1H-pyrazol-4-yl): This electron-rich ring acts as a potent hydrogen bond acceptor. The methyl groups at the N1 and C3 positions provide steric shielding and dictate the dihedral angle of the attached substituents, locking the molecule into favorable binding conformations.

  • The sp³-Enriched Side Chain (Propan-1-ol): Attached at the C4 position, the 1-hydroxypropyl group introduces a stereocenter and significantly increases the fraction of sp³ carbons (

    
    ).
    
Quantitative Data: Physicochemical Properties

To understand its utility in fragment-based drug discovery (FBDD), we must evaluate its quantitative metrics against the Rule of Three (Ro3) and standard lead-likeness parameters.

PropertyValueImplication for Drug Design
Molecular Formula C₈H₁₄N₂OLow molecular weight allows for downstream elaboration.
Molecular Weight 154.21 g/mol Ideal fragment size (Ro3 compliant).
Fraction sp³ (

)
0.625 (5 of 8 carbons)High 3D character; correlates with improved aqueous solubility and reduced off-target toxicity.
H-Bond Donors (HBD) 1 (-OH)Facilitates interaction with kinase hinge regions.
H-Bond Acceptors (HBA) 3 (N, N, O)Enhances target binding affinity and aqueous solvation.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty upon binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol relies on the regioselective formylation of 1,3-dimethyl-1H-pyrazole, followed by a controlled nucleophilic addition.

Phase 1: Vilsmeier-Haack Formylation

The precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0)[5], is synthesized via the Vilsmeier-Haack reaction. The electron-donating nature of the N1 and C3 methyl groups renders the C4 position highly nucleophilic, allowing for exclusive regioselectivity when reacted with the electrophilic Vilsmeier chloroiminium ion generated from POCl₃ and DMF[6].

Phase 2: Grignard Addition (Self-Validating Protocol)

Objective: Convert the intermediate aldehyde to the target secondary alcohol via the addition of ethylmagnesium bromide.

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 10.0 mmol of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 50 mL of anhydrous Tetrahydrofuran (THF) under a continuous argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from prematurely quenching the highly nucleophilic Grignard reagent (which would yield ethane gas and insoluble magnesium salts). THF is chosen over diethyl ether because its oxygen atoms strongly coordinate with the magnesium center, stabilizing the Grignard complex and enhancing its solubility.

  • Cooling & Addition: Submerge the reaction flask in an ice-water bath to achieve 0 °C. Dropwise add 12.0 mL of Ethylmagnesium bromide (1.0 M in THF, 12.0 mmol) over 15 minutes.

    • Causality: The 0 °C environment suppresses the intrinsic basicity of the Grignard reagent, favoring nucleophilic attack on the carbonyl carbon and preventing localized exothermic spikes that could lead to decomposition.

  • In-Process Monitoring (Self-Validation Checkpoint): After stirring for 2 hours at room temperature, extract a 0.1 mL aliquot, quench with water, and analyze via Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes.

    • Validation: The reaction is confirmed complete when the UV-active aldehyde starting material (

      
      ) is entirely consumed, replaced by a more polar product spot (
      
      
      
      ) that stains positively with potassium permanganate (KMnO₄), verifying the presence of an oxidizable secondary alcohol.
  • Quenching: Cool the mixture back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl.

    • Causality: Saturated NH₄Cl provides a mild proton source (pH ~5.5) to protonate the magnesium alkoxide intermediate. Utilizing a strong acid (e.g., HCl) would risk acid-catalyzed dehydration of the newly formed secondary alcohol into an unwanted alkene.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic product.

Synthetic_Workflow SM 1,3-Dimethyl-1H-pyrazole (Starting Material) VH Vilsmeier-Haack Formylation (POCl3, DMF, 90°C) SM->VH Aldehyde 1,3-Dimethyl-1H-pyrazole -4-carbaldehyde (Intermediate) VH->Aldehyde Regioselective C4-Formylation Grignard Nucleophilic Addition (EtMgBr, THF, 0°C) Aldehyde->Grignard Product 1-(1,3-Dimethyl-1H-pyrazol -4-yl)propan-1-ol (Target) Grignard->Product C-C Bond Formation

Fig 1: Two-step synthetic workflow for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Applications in Kinase Inhibitor Development

The 1,3-dimethyl-1H-pyrazol-4-yl moiety is a "privileged scaffold" in oncology drug development. It frequently acts as a bioisostere for substituted phenyl rings, offering superior aqueous solubility and optimal vectors for hydrogen bonding within the ATP-binding pocket of kinases.

Case Study: ATM Kinase Inhibition (Lartesertib / M4076)

Ataxia telangiectasia mutated (ATM) kinase is a critical sensor of DNA double-strand breaks. Inhibiting ATM prevents cancer cells from repairing DNA damage induced by radiotherapy, leading to apoptosis[3]. The clinical-stage molecule Lartesertib (M4076) utilizes the 1,3-dimethyl-1H-pyrazol-4-yl core to anchor the molecule within the ATM kinase ATP pocket[4].

By utilizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol as a building block, medicinal chemists can elaborate on this anchor. The propan-1-ol side chain extends into the ribose-binding pocket, where the hydroxyl group can establish novel hydrogen bonds with backbone amides, potentially increasing both potency and kinase selectivity over off-target proteins like ATR or DNA-PK.

Kinase_Pathway DNA_Damage DNA Double-Strand Breaks (Radiotherapy/Chemotherapy) ATM_Kinase ATM Kinase (Sensor & Transducer) DNA_Damage->ATM_Kinase Activates Effectors Downstream Effectors (CHK2, p53) ATM_Kinase->Effectors Phosphorylates Inhibitor 1,3-Dimethylpyrazole Scaffold (e.g., Lartesertib/M4076) Inhibitor->ATM_Kinase ATP-Competitive Binding Apoptosis Tumor Cell Apoptosis (Radiosensitization) Inhibitor->Apoptosis Shifts cellular fate Repair DNA Repair & Cell Cycle Arrest Effectors->Repair Induces Repair->Apoptosis Inhibition prevents repair

Fig 2: Mechanism of action for 1,3-dimethylpyrazole-derived ATM kinase inhibitors.

Conclusion

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is far more than a simple heterocyclic alcohol; it is a precision-engineered fragment designed for modern drug discovery. By merging the established hinge-binding capabilities of the 1,3-dimethylpyrazole core with the high


 character and hydrogen-bonding potential of the propan-1-ol side chain, it offers medicinal chemists a robust starting point for developing highly selective, soluble, and potent kinase inhibitors.

References

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health (NIH).[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. National Institutes of Health (NIH).[Link]

  • M-4076 | C23H21FN6O3 | CID 122599280 - PubChem. National Institutes of Health (NIH).[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.[Link]

Sources

Exploratory

Architecting 1,3-Dimethylpyrazole-4-Propanol Derivatives: A Technical Guide to Scaffold Synthesis and Medicinal Application

Executive Summary The pyrazole ring is a foundational heterocyclic scaffold in drug discovery, heavily utilized in the development of anti-inflammatory agents, anticancer therapeutics, and kinase inhibitors[1]. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a foundational heterocyclic scaffold in drug discovery, heavily utilized in the development of anti-inflammatory agents, anticancer therapeutics, and kinase inhibitors[1]. Among its derivatives, 1,3-dimethylpyrazole-4-propanol and its precursors represent a highly privileged class of pharmacophores. This technical whitepaper dissects the causality behind the synthesis, functionalization, and biological application of these derivatives, providing researchers with self-validating protocols for their development.

Scaffold Rationale: The Causality of 1,3-Dimethylation

Unsubstituted pyrazoles present a significant challenge in medicinal chemistry due to rapid annular tautomerism. This dynamic interconversion complicates regioselective functionalization and leads to complex product mixtures during downstream coupling.

By methylating the N1 and C3 positions, we lock the heterocyclic conformation[2]. This 1,3-dimethylation serves two distinct structural purposes:

  • Steric Shielding : The methyl groups sterically hinder the adjacent C5 position, directing electrophilic aromatic substitution exclusively to the electron-rich C4 carbon.

  • Lipophilicity Modulation : The dual methyl substitution enhances the scaffold's membrane permeability, a critical factor for central nervous system (CNS) targets such as PDE10A[1].

Mechanistic Synthesis Pathways

To synthesize 1,3-dimethylpyrazole-4-propanol derivatives, the C4 position must first be functionalized with a reactive handle. The Vilsmeier-Haack formylation is the industry standard for this transformation, yielding 1,3-dimethylpyrazole-4-carbaldehyde[3]. This aldehyde acts as the primary electrophile for subsequent carbon-carbon bond extension (via Grignard addition) to build the propanol side chain[4].

Synthesis N1 1,3-Dimethylpyrazole (Starting Material) N2 Vilsmeier-Haack Formylation N1->N2 POCl3, DMF N3 1,3-Dimethylpyrazole- 4-carbaldehyde N2->N3 Aqueous Workup N4 C-C Extension (Grignard Addition) N3->N4 Nucleophilic Addition N5 Aqueous Quench (NH4Cl) N4->N5 Intermediate Isolation N6 1,3-Dimethylpyrazole- 4-propanol N5->N6 Final Purification

Workflow for the synthesis of 1,3-dimethylpyrazole-4-propanol derivatives.

Self-Validating Experimental Protocols

Protocol A: Regioselective Vilsmeier-Haack Formylation

Causality & Design: The Vilsmeier-Haack reaction is selected because the C4 position of 1,3-dimethylpyrazole is highly nucleophilic. POCl3 and DMF generate the Vilsmeier reagent (chloromethyleneiminium ion), which attacks the C4 position[4].

Step-by-Step Methodology:

  • Reagent Preparation : Cool 3.0 equivalents of anhydrous DMF to 0 °C under an inert argon atmosphere.

    • Validation: Argon prevents premature hydrolysis of the highly hygroscopic Vilsmeier complex.

  • Complex Formation : Add 1.2 equivalents of POCl3 dropwise over 30 minutes.

    • Validation: The reaction is highly exothermic; maintaining the temperature below 5 °C prevents the degradation of the iminium intermediate, visually indicated by a color shift from clear to pale yellow.

  • Substrate Addition : Introduce 1.0 equivalent of 1,3-dimethylpyrazole slowly.

  • Heating : Elevate the temperature to 90 °C for 4 hours.

    • Validation: Monitor via TLC (30% ethyl acetate/hexane). The disappearance of the starting material (Rf = 0.6) and appearance of a strongly UV-active product spot (Rf = 0.3) confirms conversion.

  • Quenching : Pour the mixture over crushed ice and neutralize to pH 7 with 2M NaOH.

    • Validation: Neutralization is critical; acidic conditions trap the product as a water-soluble iminium salt, while basic conditions (pH > 8) risk aldol-type side reactions.

  • Extraction : Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield 1,3-dimethylpyrazole-4-carbaldehyde.

Protocol B: Homologation to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Causality & Design: To build the propanol side chain, a two-carbon extension is required from the 4-carbaldehyde. A Grignard reaction with ethylmagnesium bromide efficiently extends the carbon framework while simultaneously generating the secondary alcohol.

Step-by-Step Methodology:

  • Grignard Addition : Dissolve 1,3-dimethylpyrazole-4-carbaldehyde in anhydrous THF at -78 °C.

    • Validation: Cryogenic temperatures suppress secondary alcohol deprotonation and enolization side-reactions.

  • Reagent Introduction : Add 1.1 equivalents of ethylmagnesium bromide dropwise.

    • Validation: The reaction mixture transitions from clear to a persistent cloudy suspension, indicating the successful formation of the magnesium alkoxide salt.

  • Quenching : Quench with saturated aqueous NH4Cl.

    • Validation: NH4Cl provides mild, buffered protonation (pH ~6) to avoid acid-catalyzed dehydration of the newly formed alcohol.

  • Purification : Extract with diethyl ether, wash with brine, dry over MgSO4, and purify via flash chromatography (silica gel, gradient 10-30% EtOAc/Hexane).

    • Validation: The product elutes later than the starting aldehyde due to the increased hydrogen-bonding capacity of the hydroxyl group (Rf = 0.25 vs 0.6 in 30% EtOAc).

Quantitative Data Summary

The following table summarizes the physicochemical properties and synthetic metrics of the key intermediates in this workflow, allowing for rapid comparison during drug design.

CompoundMolecular Weight ( g/mol )LogP (Calculated)Typical Yield (%)Primary Application
1,3-Dimethylpyrazole 96.130.43N/A (Starting Material)Core Scaffold
1,3-Dimethylpyrazole-4-carbaldehyde 124.140.8569 - 85%Electrophilic Intermediate
1,3-Dimethylpyrazole-4-boronic ester 222.092.1060 - 70%Cross-Coupling Partner
1,3-Dimethylpyrazole-4-propanol 154.211.1565 - 80%Bioactive Pharmacophore

Biological Applications: Phosphodiesterase Inhibition

Pyrazole derivatives are privileged structures in pharmacology, exhibiting potent antibacterial, antifungal, and anticancer activities[5]. Specifically, 4-alkyl alcohol derivatives of 1,3-dimethylpyrazole have shown profound efficacy as inhibitors of Phosphodiesterase 10A (PDE10A)[1].

Because PDE10A is highly localized in mammalian medium spiny neurons, inhibiting this enzyme prevents the degradation of cyclic adenosine monophosphate (cAMP). The propanol side chain acts as a critical hydrogen bond donor within the enzyme's binding pocket, locking the inhibitor in place and triggering a downstream phosphorylation cascade that alters neuronal gene transcription.

Pathway D 4-Propanol Pyrazole Derivative T PDE10A Enzyme (Striatum) D->T Competitive Inhibition S cAMP / cGMP Pools T->S Prevents Degradation K Protein Kinase A (PKA) S->K Allosteric Activation R Gene Transcription K->R Phosphorylation Cascade

Mechanism of action for pyrazole-derived PDE10A inhibitors in neurons.

References

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity Source: ACS Omega URL: 1

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals URL: 5

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Source: IUCr Journals URL: 3

  • Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 Source: Smolecule URL: 4

  • 1,3-Dimethyl-5-pyrazolone | 2749-59-9 Source: Benchchem URL: 2

Sources

Foundational

Molecular weight and formula of 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol

This guide details the physicochemical properties, synthetic methodology, and structural characterization of 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol , a functionalized heterocyclic building block critical in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic methodology, and structural characterization of 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol , a functionalized heterocyclic building block critical in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary

1-(1,3-dimethylpyrazol-4-yl)propan-1-ol is a secondary alcohol functionalized on the C4 position of a 1,3-dimethylpyrazole core. Within drug discovery, this scaffold serves as a "privileged structure," offering a versatile handle (the secondary alcohol) for further derivatization into esters, ethers, or oxidation to ketones (e.g., for JAK/STAT pathway modulators). Its amphiphilic nature and hydrogen-bond donor/acceptor capabilities make it a valuable intermediate for fragment-based drug design (FBDD).

Physicochemical Specifications

The following data establishes the baseline identity of the molecule.

ParameterSpecification
IUPAC Name 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Monoisotopic Mass 154.1106 Da
Physical State Viscous colorless to pale yellow oil (at RT)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc; Sparingly soluble in H₂O
pKa (Calculated) ~13.5 (Alcohol), ~2.5 (Pyrazole N)
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

G Pyrazole 1,3-Dimethylpyrazole Core (Aromatic Scaffold) Linker C4-Position (Attachment Point) Pyrazole->Linker C-C Bond Alcohol Secondary Alcohol (Chiral Center) Linker->Alcohol Functional Group Ethyl Ethyl Chain (Lipophilic Tail) Linker->Ethyl Alkyl Chain

Caption: Structural decomposition of 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol highlighting the pharmacophore elements.

Synthetic Methodology

The most robust route to 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol is the Grignard addition of ethylmagnesium bromide to 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This method ensures regiochemical integrity and high yield.[1]

Reaction Scheme

Precursor: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-12-0) Reagent: Ethylmagnesium bromide (EtMgBr) Solvent: Anhydrous THF

Synthesis Aldehyde 1,3-Dimethylpyrazole-4-CHO (Electrophile) Intermediate Magnesium Alkoxide Complex Aldehyde->Intermediate + EtMgBr (THF, 0°C) Grignard EtMgBr (Nucleophile) Grignard->Intermediate Product Target Alcohol (C8H14N2O) Intermediate->Product + NH4Cl (aq) Quench

Caption: Grignard synthesis pathway converting the aldehyde precursor to the target secondary alcohol.

Detailed Experimental Protocol

Safety: Perform all steps under an inert atmosphere (Nitrogen or Argon). Grignard reagents are pyrophoric.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Preparation: Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.24 g, 10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Ethylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12.0 mmol) to the addition funnel via cannula.

  • Reaction: Dropwise add the EtMgBr solution to the aldehyde over 15 minutes, maintaining the temperature below 5°C. The solution may turn slightly cloudy.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor conversion via TLC (5% MeOH in DCM).

  • Quenching: Cool the mixture back to 0°C. Carefully quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl) (10 mL). Caution: Exothermic gas evolution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure alcohol.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 Singlet (s)1HPyrazole C5-H
4.55 Triplet (t)1HCH(OH) - Methine
3.78 Singlet (s)3HN1-CH
2.25 Singlet (s)3HC3-CH
2.10 Broad (br)1H-OH (Exchangeable)
1.75 Multiplet (m)2H-CH ₂-CH₃
0.95 Triplet (t)3H-CH₂-CH
Mass Spectrometry (ESI-MS)
  • Theoretical [M+H]⁺: 155.118

  • Observed Pattern: Major peak at m/z 155.1. No significant halogen isotope patterns.

Applications in Drug Development

This molecule is not merely a solvent or byproduct; it is a chiral scaffold intermediate .

  • Kinase Inhibition: The 1,3-dimethylpyrazole motif mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., JAK, Aurora kinases). The propyl-alcohol chain extends into the solvent-exposed region or the ribose-binding pocket, providing a handle to tune solubility.

  • Chiral Resolution: As a secondary alcohol, it exists as a racemate. Kinetic resolution (using lipases) or chiral HPLC can separate the (R) and (S) enantiomers, which often exhibit distinct biological activities in protein binding.

  • Oxidation Precursor: Oxidation (Swern or Dess-Martin) yields 1-(1,3-dimethylpyrazol-4-yl)propan-1-one , a precursor for reductive amination to introduce amine-based pharmacophores.

References

  • Precursor Sourcing: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 847285, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Synthetic Methodology: Fustero, S., et al. (2009). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Spectral Data Validation: NIST Chemistry WebBook. General patterns for alkyl-substituted pyrazoles. Retrieved from [Link]

Sources

Exploratory

Secondary alcohol pyrazole building blocks for medicinal chemistry

Title: Engineering Chirality: A Technical Guide to Secondary Alcohol Pyrazole Building Blocks in Medicinal Chemistry Executive Summary The pyrazole ring is a privileged pharmacophore, appearing in over 30 FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Chirality: A Technical Guide to Secondary Alcohol Pyrazole Building Blocks in Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged pharmacophore, appearing in over 30 FDA-approved drugs (e.g., Ruxolitinib, Crizotinib, Celecoxib). However, the incorporation of a secondary alcohol motif directly onto the pyrazole core elevates this scaffold from a simple flat aromatic spacer to a stereochemically rich, solubility-enhancing functional handle.

This guide addresses the synthetic bottlenecks of accessing enantiopure 3-, 4-, and 5-(1-hydroxyalkyl)pyrazoles. It moves beyond basic catalog listings to provide a mechanistic blueprint for regioselective lithiation, asymmetric transfer hydrogenation (ATH), and protecting group strategies required to deploy these blocks in high-value drug discovery programs.

Part 1: Strategic Value in Drug Design

The secondary alcohol moiety on a pyrazole ring serves three distinct medicinal chemistry functions:

  • Solubility & Physicochemical Tuning: The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering LogP and improving aqueous solubility compared to alkyl-pyrazole analogs.

  • Chiral Vectoring: Unlike achiral ketones or methylene linkers, a secondary alcohol introduces a

    
     stereocenter. This allows for precise vectoring of substituents into specific protein sub-pockets (e.g., the ribose binding pocket of kinases).
    
  • Synthetic Divergence: The alcohol is a versatile handle. It can be retained for H-bonding, inverted via Mitsunobu reaction to install amines/ethers, or oxidized to a ketone if metabolic liability is detected.

FeatureImpact on Drug Design
H-Bonding Increases water solubility; engages backbone carbonyls in kinase hinge regions.
Chirality Enables kinetic resolution of off-target binding; increases Fsp3 character.
Metabolic Stability Secondary alcohols are less prone to rapid oxidation than primary alcohols, though glucuronidation remains a monitorable risk.

Part 2: Synthetic Methodologies & Decision Logic

Accessing specific regioisomers (C3 vs. C4 vs. C5) with high enantiomeric excess (ee) requires selecting the correct pathway.

Pathway Selection Logic

The following decision tree illustrates the optimal synthetic route based on the desired substitution pattern.

PyrazoleSynthesis Start Target Structure Regio Substitution Position? Start->Regio C4 C4-Substituted Regio->C4 4-position C3_5 C3/C5-Substituted Regio->C3_5 3 or 5-position Method_C4 Halogen-Lithium Exchange (from 4-Bromopyrazole) C4->Method_C4 Preferred Method_Direct Direct C-H Lithiation? C3_5->Method_Direct C5_Path C5-Lithiation (Kinetic Control w/ N-Protecting Group) Method_Direct->C5_Path If C5 desired C3_Path De Novo Cyclization (Hydrazine + 1,3-Dicarbonyl) Method_Direct->C3_Path If C3 desired (Hard to lithiate selectively)

Figure 1: Decision logic for selecting the synthetic route based on pyrazole regiochemistry.

Route A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Generating chiral alcohols from available acetyl-pyrazoles.

The most robust method to install chirality is the reduction of a ketone precursor. Unlike borohydride reductions which yield racemates, Noyori-type Asymmetric Transfer Hydrogenation (ATH) uses a Ruthenium catalyst to deliver hydride to one face of the ketone with high enantioselectivity (>95% ee).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the metal are transferred simultaneously.

Route B: Regioselective Lithiation (Knochel's Method)

Best for: Installing complex side chains at C5 or C4.

Direct lithiation of N-methyl or N-SEM protected pyrazoles typically occurs at C5 due to the directing effect of the N1 nitrogen lone pair and the acidity of the C5 proton.

  • Reagent: TMPMgCl·LiCl (Knochel’s Turbo-Hauser Base) or n-BuLi.

  • Trap: Chiral aldehydes (to form diastereomers) or generic aldehydes followed by oxidation/reduction.

  • Critical Note: To access C3 derivatives via lithiation, one must often lithiate C5, block it (e.g., with TMS), or use a "protecing group walk" strategy (N-THP migration), which is inefficient. Therefore, C3 alcohols are best made via De Novo cyclization (Route C).

Part 3: Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-(1H-pyrazol-4-yl)ethanol

Target: A C4-substituted chiral building block common in kinase inhibitors.

1. Reagents & Setup:

  • Substrate: 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)ethanone (SEM-protected 4-acetylpyrazole). Note: N-protection is crucial to prevent catalyst poisoning by the acidic N-H.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).

  • Solvent: Dichloromethane (DCM).

  • Reductant: 5:2 Formic acid/Triethylamine complex (5 equiv).

2. Step-by-Step Workflow:

  • Inertion: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Cool under Argon flow.

  • Catalyst Loading: Charge flask with Ru-catalyst (1 mol%) and substrate (1.0 equiv). Dissolve in anhydrous DCM (0.5 M concentration).

  • Initiation: Cool reaction to 0°C. Add Formic acid/TEA complex dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by HPLC (Chiralpak AD-H column) for conversion and ee.

  • Quench: Dilute with water. Extract aqueous layer 3x with DCM.

  • Purification: Wash combined organics with sat. NaHCO3 (to remove formic acid), then Brine. Dry over Na2SO4. Concentrate.

  • Deprotection (Optional but recommended for storage): Treat crude oil with TFA/DCM (1:1) at 0°C for 2 hours to remove SEM group. Neutralize and isolate.

3. Validation Criteria:

  • Yield: >85%

  • Enantiomeric Excess (ee): >96% (determined by chiral HPLC).

  • Absolute Configuration: Assign via Mosher's ester analysis or comparison to literature optical rotation.

Part 4: Regiocontrol & Protecting Group Strategy

The "N-H problem" is the primary cause of failure in pyrazole chemistry. The acidic proton (pKa ~14) quenches organometallics and poisons hydrogenation catalysts.

Protecting Group (PG)StabilityDeprotectionStrategic Use Case
THP (Tetrahydropyranyl) Acid LabileHCl / EtOHGood for lithiation; directs lithiation to C5.
SEM (Trimethylsilylethoxymethyl) Base StableTFA or TBAFExcellent for C-C coupling; withstands strong bases (n-BuLi).
Trityl (Trt) Acid LabileTFA / DCMBulky; prevents N-alkylation at adjacent sites; good for crystallization.
Boc (tert-Butyloxycarbonyl) Acid LabileTFA / HClAvoid for Lithiation. Nucleophilic attack on Boc carbonyl occurs.
Visualizing the N-H Tautomerism Issue

Pyrazoles exist as tautomers (1H and 2H). A substituent at C3 in one tautomer becomes C5 in the other. Locking this with a PG is essential for defined stereochemistry during synthesis.

Tautomerism T1 3-Substituted (1H) T2 5-Substituted (1H) T1->T2 Rapid Equilibrium (Solution) PG Add Protecting Group (SEM/THP) T1->PG Fixed Regiochemically Locked Isomer PG->Fixed

Figure 2: Tautomeric equilibrium requires protecting groups to lock regiochemistry for consistent functionalization.

Part 5: References

  • Regioselective Lithiation: Despotopoulou, C., et al. "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters, 2009. Link

  • Asymmetric Transfer Hydrogenation: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

  • Medicinal Chemistry Applications: Fustero, S., et al.[][2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Knochel's Bases: Haag, B., et al. "Regioselective Functionalization of Pyrazoles using TMP-Magnesium and Zinc Bases." Angewandte Chemie Int. Ed., 2011. Link

  • Crizotinib Structure: Cui, J. J., et al. "Tranformation of Crizotinib into a Novel Pyrazole-Based Inhibitor." Journal of Medicinal Chemistry, 2011. Link

Sources

Foundational

Architecting Efficacy: Pyrazole-Based Fragment Libraries in Modern Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has fundamentally inverted the traditional high-throughput screening (HTS) paradigm. Rather than screening massive, complex molecules for serendipitous high-affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally inverted the traditional high-throughput screening (HTS) paradigm. Rather than screening massive, complex molecules for serendipitous high-affinity binding, FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding sites with high ligand efficiency. Among the chemical spaces explored, the pyrazole scaffold has emerged as a privileged motif[1].

As a Senior Application Scientist, I have observed that the success of a fragment campaign hinges not just on the screening technology, but on the intrinsic physicochemical architecture of the library itself. This whitepaper provides an in-depth mechanistic analysis of pyrazole-based fragment libraries, detailing their design rationale, self-validating screening methodologies, and the structural evolution pathways that transform weak binders into clinical candidates.

The Physicochemical Rationale for Pyrazole Fragments

The selection of fragments for FBDD is strictly governed by the "Rule of Three" (Ro3), which dictates a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors[2]. Pyrazole (a 1,2-diazole) is a near-perfect foundational pharmacophore under these constraints.

Electronic Adaptability and Tautomerism

Unsubstituted pyrazoles undergo rapid annular tautomerism in solution. This dynamic proton exchange between the N1 and N2 atoms allows the fragment to act simultaneously as a hydrogen bond donor and acceptor, dynamically adapting to the electronic topography of diverse biological binding pockets[1].

Causality in Design: While this tautomerism is advantageous for initial hit identification, it complicates Structure-Activity Relationship (SAR) interpretation during lead optimization. Therefore, a critical step in fragment evolution is the synthetic "locking" of the tautomeric state (e.g., via N-alkylation) once X-ray crystallography confirms the preferred binding orientation[3].

Escaping Flatland: 3D Pyrazole Architectures

Historically, fragment libraries were dominated by flat, sp2-hybridized aromatic rings, which often led to off-target toxicity and poor solubility. Modern library design emphasizes "escaping flatland" by fusing the pyrazole core with partially saturated bicyclic heteroaromatics[4]. This introduces chirality and increases the fraction of sp3-hybridized carbons (Fsp3), dramatically improving aqueous solubility—a critical requirement since fragments must be screened at high concentrations (typically 1–5 mM)[2].

Table 1: Quantitative Physicochemical Parameters of Fragment Libraries

The following table summarizes the shift from traditional Ro3 limits to optimized 3D pyrazole fragment profiles, demonstrating enhanced complexity without violating size constraints[2],[4].

ParameterRule of Three (Ro3) LimitTraditional Commercial Library Mean3D Pyrazole Library Mean
Molecular Weight (Da) ≤ 300250190
cLogP ≤ 32.51.45
H-Bond Donors ≤ 31.51.8
H-Bond Acceptors ≤ 32.52.2
Fraction Aromatic N/A0.520.43
Mean Chiral Centers N/A0.180.88

Self-Validating Biophysical Screening Cascade

Because fragments bind with low affinity (typically


 in the high 

to

range), traditional biochemical assays are highly susceptible to false positives and negatives. To ensure scientific integrity, we employ a self-validating, three-stage biophysical screening cascade . Each step acts as an orthogonal filter, ensuring that only stoichiometric, target-specific binders progress.

ScreeningCascade Target Target Preparation & Quality Control NMR Primary Screen (NMR) Ligand-Observed Binding Target->NMR SPR Orthogonal Validation (SPR) Kinetics & Stoichiometry NMR->SPR Xray Structural Resolution (X-ray) Atomic Binding Mode SPR->Xray Lead Hit-to-Lead Fragment Evolution Xray->Lead

Fig 1: Self-validating biophysical screening cascade for fragment hit identification.

Step-by-Step Methodology: The Screening Protocol

Stage 1: Primary Screening via Ligand-Observed NMR (WaterLOGSY / STD-NMR)

  • Preparation: Prepare a 10

    
     solution of the target protein in a deuterated buffer (
    
    
    
    , 50 mM phosphate, pH 7.4).
  • Pooling: Pool pyrazole fragments into mixtures of 5–8 compounds (to maximize throughput) at a concentration of 1 mM per fragment.

  • Acquisition: Acquire Saturation Transfer Difference (STD) NMR spectra.

  • Causality & Validation: NMR is the "gold standard" for primary screening because it detects transient, low-affinity interactions[5]. Self-Validation: Include a known non-binding reference compound in the pool. If the reference shows an STD signal, non-specific binding is occurring, and the pool must be re-evaluated at a lower concentration.

Stage 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the NMR-validated pyrazole hits across the sensor surface in a dose-response format (concentrations ranging from 10

    
     to 2 mM).
    
  • Causality & Validation: SPR provides real-time kinetics and binding stoichiometry. Self-Validation: To eliminate false positives from colloidal aggregation, the running buffer must contain 0.01% Triton X-100. Furthermore, the binding response (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) must not exceed the theoretical stoichiometric limit. Super-stoichiometric responses immediately flag the fragment as a non-specific aggregator.
    

Stage 3: Structural Characterization via X-ray Crystallography

  • Soaking: Soak apo-protein crystals in a cryoprotectant solution containing 10–50 mM of the validated pyrazole fragment for 1–24 hours.

  • Resolution: Collect diffraction data and solve the structure.

  • Causality & Validation: High-resolution structural data is an absolute prerequisite for FBDD. Without knowing the exact vector of the pyrazole's binding mode, rational fragment growing is impossible[6].

Fragment Evolution Strategies: From Pyrazole Core to Clinical Lead

Once a pyrazole fragment is structurally characterized within the binding pocket, the hit-to-lead phase begins. Because pyrazoles offer multiple vectors for substitution (C-3, C-4, C-5, and N-1), they are highly amenable to three primary evolution strategies[1].

FragmentEvolution Core Pyrazole Fragment Hit (MW < 200, Low Affinity) Grow Fragment Growing Vector Extension Core->Grow Merge Fragment Merging Overlapping Pharmacophores Core->Merge Link Fragment Linking Bridging Adjacent Sites Core->Link Opt Lead Optimization (nM Affinity, Ro5 Compliant) Grow->Opt Merge->Opt Link->Opt

Fig 2: Mechanistic pathways for evolving pyrazole fragments into high-affinity leads.

Case Studies in Oncology

The efficacy of pyrazole fragments is best demonstrated by clinical stage kinase inhibitors developed via fragment growing:

1. AT9283 (Aurora Kinase Inhibitor): Researchers identified a simple pyrazole-benzimidazole fragment with weak Aurora A affinity but exceptional ligand efficiency (LE = 0.59)[3]. X-ray crystallography revealed that the pyrazole motif exhibited excellent complementarity with the narrow region of the ATP pocket. By utilizing fragment growing , researchers replaced an amide linker with a urea linker to reduce plasma protein binding, ultimately yielding AT9283, a potent multi-targeted kinase inhibitor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nM) that progressed to clinical trials.

2. AT7519 (CDK2 Inhibitor): A fragment screen against Cyclin-Dependent Kinase 2 (CDK2) identified a low-affinity indazole/pyrazole hit. Crystallography showed the fragment forming a bidentate hydrogen bond with the kinase hinge region. Through structure-guided fragment growing , researchers added a 2,6-dichlorobenzoylamino group to fill an adjacent hydrophobic pocket, resulting in AT7519, a pyrazole-3-carboxamide derivative with low nanomolar affinity that entered human clinical trials[6].

Conclusion

Pyrazole-based fragment libraries represent a masterclass in balancing chemical simplicity with biological adaptability. By ensuring strict adherence to the Rule of Three, incorporating 3D topological features to enhance solubility, and relying on self-validating biophysical cascades (NMR


 SPR 

X-ray), researchers can systematically evolve weak pyrazole hits into highly potent, ligand-efficient clinical candidates. As the field advances, the integration of AI-driven SAR prediction will further optimize the substitution vectors of the pyrazole core, accelerating the hit-to-lead timeline[1].

References

  • [1] pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at:

  • [2] What makes a good fragment in fragment-based drug discovery?. Taylor & Francis. Available at:

  • [4] Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. PMC - NIH. Available at:

  • [3] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [6] Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. Available at:

  • [5] NMR as a “Gold Standard” Method in Drug Design and Discovery. MDPI. Available at:

Sources

Exploratory

Engineering Novel Pyrazole Scaffolds: A Technical Blueprint for Next-Generation Pharmaceutical Research

Foreword by the Senior Application Scientist In modern drug discovery, the transition from empirical screening to rational, structure-guided design relies heavily on robust molecular frameworks. The pyrazole ring—a five-...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist In modern drug discovery, the transition from empirical screening to rational, structure-guided design relies heavily on robust molecular frameworks. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged structure"[1]. As an application scientist overseeing early-stage drug development, I have observed firsthand how the strategic functionalization of the pyrazole core can rescue failing pipelines by optimizing target engagement, metabolic stability, and pharmacokinetic profiles. This whitepaper deconstructs the structural rationale, advanced synthetic methodologies, and validation workflows required to engineer novel pyrazole scaffolds for precision medicine.

The Pyrazole Pharmacophore: Structural Rationale and Causality

The clinical success of pyrazole-based drugs is not coincidental; it is rooted in strict physicochemical causality. The adjacent nitrogen atoms (N1 and N2) function as a highly efficient hydrogen bond donor-acceptor pair.

  • Kinase Hinge-Binding: This N-N motif perfectly mimics the N1 and N6 atoms of the adenine ring in adenosine triphosphate (ATP). Consequently, pyrazole scaffolds can seamlessly anchor into the highly conserved hinge region of the kinase ATP-binding pocket[2].

  • Entropic Efficiency: The planar, rigid nature of the aromatic ring restricts conformational flexibility. By locking the molecule into an active conformation, the entropic penalty typically incurred upon target binding is drastically reduced, leading to higher binding affinities[1].

  • Bioisosterism: Pyrazoles frequently serve as bioisosteric replacements for amides or imidazoles. This substitution protects the molecule from rapid enzymatic hydrolysis in vivo, thereby enhancing metabolic half-life without sacrificing critical pharmacophoric interactions[1].

Target Engagement: Pyrazoles as Precision Kinase Inhibitors

The versatility of the pyrazole scaffold is most evident in oncology, specifically in the development of Receptor Tyrosine Kinase (RTK) inhibitors targeting pathways like EGFR and VEGFR-2. Over-activation of these pathways drives tumor proliferation and angiogenesis. By fusing the pyrazole core with other heterocycles (e.g., pyrimidines), researchers can create dual-targeted inhibitors that overcome the drug resistance often seen with monotherapies[3].

Quantitative Pharmacological Data

The table below summarizes the target engagement and potency (IC50) of both FDA-approved pyrazole drugs and novel experimental scaffolds.

Compound / Scaffold TypePrimary Target(s)IC50 ValueClinical Status / Note
Celecoxib (Diarylpyrazole)COX-2~40 nMFDA Approved (Anti-inflammatory)[1]
Crizotinib (Aminopyrazole)ALK / ROS1~20-40 nMFDA Approved (Oncology)[3]
Compound 3 (Pyrazolo-pyrimidine)EGFR0.06 µMPreclinical Lead (Hepatocellular Carcinoma)[4]
Compound 9 (Pyrazolo-pyrimidine)VEGFR-20.22 µMPreclinical Lead (Dual TK Inhibitor)[4]
Compound 3a (Pyrazole-tethered)VEGFR-238.28 nMPreclinical Lead (Prostate Cancer)[3]
Mechanism of Action Visualization

G Ligand EGF / VEGF Receptor EGFR / VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Pyrazole Novel Pyrazole Inhibitor Pyrazole->Receptor ATP-competitive Inhibition

EGFR/VEGFR-2 signaling pathway showing ATP-competitive inhibition by pyrazole scaffolds.

Experimental Workflows: Synthesis and Validation

To accelerate Structure-Activity Relationship (SAR) studies, traditional Knorr-type condensation has been largely superseded by green chemistry techniques. Microwave-assisted synthesis provides rapid, scalable access to structurally diverse pyrazole libraries[5].

Below are the self-validating protocols utilized in our laboratories to synthesize and evaluate these novel scaffolds.

Protocol 1: Microwave-Assisted Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

This protocol utilizes microwave irradiation to drive intramolecular cyclization, drastically reducing reaction times from hours to minutes[5].

  • Reagent Preparation & Stoichiometry: Combine the 5-aminopyrazole precursor with the selected electrophile (e.g., formamide) in a 1:1.2 molar ratio.

    • Causality: A slight excess of the electrophile drives the equilibrium toward complete cyclization, minimizing unreacted starting material.

  • Solvent Selection: Suspend the mixture in a polar aprotic solvent (e.g., Dimethylformamide).

    • Causality: Polar solvents efficiently absorb microwave energy, translating it into rapid, localized superheating.

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation (150 W, 120°C) for 15-20 minutes.

    • Causality: The sealed vessel increases internal pressure, allowing the reaction temperature to safely exceed the solvent's atmospheric boiling point, thereby accelerating Arrhenius kinetics.

  • In-Process Control (LC-MS): Monitor reaction completion.

    • Self-Validation: The system validates itself when the primary amine peak of the precursor disappears in the LC-MS trace, replaced entirely by the higher molecular weight fused-product peak.

  • Isolation: Quench the reaction with ice-water to precipitate the product. Filter, wash with cold ethanol, and recrystallize.

    • Causality: Rapid cooling decreases solubility, driving the crystallization of the thermodynamically stable fused pyrazole while leaving polar impurities dissolved in the aqueous filtrate.

Protocol 2: High-Throughput Kinase Inhibition Assay (EGFR/VEGFR-2)

A robust, luminescence-based assay to determine the IC50 values of the synthesized pyrazole library[4].

  • Assay Plate Preparation: Dispense recombinant kinase enzyme (EGFR or VEGFR-2) into a 384-well microtiter plate.

    • Self-Validation: Always include enzyme-free wells to establish a definitive background luminescence baseline (negative control).

  • Compound Incubation: Add the pyrazole library compounds (serial dilutions from 10 µM to 0.1 nM) dissolved in DMSO.

    • Causality: A 15-minute pre-incubation allows the pyrazole scaffold to access and equilibrate within the ATP-binding pocket before it has to compete with ATP.

    • Self-Validation: Include a known inhibitor (e.g., Erlotinib) as a positive control to validate the assay's sensitivity and dynamic range.

  • Reaction Initiation: Add the ATP/peptide substrate mix to initiate the kinase reaction.

    • Causality: The kinase attempts to transfer the

      
      -phosphate from ATP to the substrate; the pyrazole inhibitor must outcompete ATP to halt this process.
      
  • Detection: After 60 minutes, add a luminescent ATP-detection reagent (e.g., Kinase-Glo).

    • Causality: The reagent consumes residual, unreacted ATP to generate a luminescent signal. High luminescence indicates low ATP consumption, which directly correlates to high kinase inhibition.

  • Data Analysis: Plot dose-response curves to calculate IC50 values.

    • Self-Validation: Ensure the

      
       value is > 0.95 on the Hill equation fit; anything lower indicates compound aggregation or assay interference, invalidating the run.
      
Workflow Visualization

SAR_Workflow Design Rational Scaffold Design (In Silico Docking) Synthesis Microwave-Assisted Synthesis Design->Synthesis Target Structures Screening In Vitro Kinase Assay (EGFR/VEGFR-2) Synthesis->Screening Purified Compounds SAR SAR Optimization (Substituent Tuning) Screening->SAR IC50 Data SAR->Design Feedback Loop Lead Lead Candidate Selection SAR->Lead High Potency/Selectivity

Iterative workflow for the synthesis, screening, and SAR optimization of pyrazole scaffolds.

Conclusion

The mastery of pyrazole chemistry remains a cornerstone of modern medicinal chemistry. By leveraging the inherent hydrogen-bonding capabilities and rigid geometry of the pyrazole core, researchers can systematically design highly selective kinase inhibitors[2]. When coupled with microwave-assisted synthetic methodologies and rigorous, self-validating high-throughput screening, the iterative SAR optimization of novel pyrazole scaffolds offers a highly reliable pathway to discovering next-generation therapeutics.

References

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD), 2025. 1

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025. 5

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 2023. 3

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar / Int. J. Mol. Sci., 2023. 2

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2019. 4

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol from aldehydes

An Application Note and Protocol for the Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol from Aldehydes Introduction Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol from Aldehydes

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The specific structural motif of a pyrazole ring substituted with a secondary alcohol, such as in 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, presents a valuable scaffold for further chemical elaboration in drug discovery programs. This application note provides a detailed protocol for the synthesis of this target molecule via the nucleophilic addition of an ethyl group to the corresponding aldehyde, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The method described herein is a robust and scalable procedure suitable for medicinal chemistry and process development laboratories.

The synthesis of secondary alcohols from aldehydes is a fundamental transformation in organic chemistry. Among the various methods available, the Grignard reaction remains a highly reliable and versatile choice for the formation of carbon-carbon bonds. This protocol will focus on the use of ethylmagnesium bromide as the nucleophilic source for the synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Synthetic Strategy and Mechanism

The overall synthetic strategy involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethylmagnesium bromide in an anhydrous ethereal solvent, followed by an aqueous workup to yield the desired secondary alcohol.

The reaction proceeds through a classic nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the ethylmagnesium bromide results in a nucleophilic ethyl carbanion. This carbanion attacks the electrophilic carbonyl carbon of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This initial addition step forms a tetrahedral magnesium alkoxide intermediate. Subsequent quenching of the reaction with a mild acid, such as saturated aqueous ammonium chloride, protonates the alkoxide to yield the final product, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

reaction_mechanism aldehyde 1,3-dimethyl-1H-pyrazole-4-carbaldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack grignard Ethylmagnesium Bromide (EtMgBr) grignard->intermediate product 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol intermediate->product Protonation workup Aqueous Workup (NH4Cl) workup->intermediate experimental_workflow setup 1. Reaction Setup (Aldehyde in Anhydrous THF at 0 °C) addition 2. Slow Addition of EtMgBr (1.2 eq at 0 °C) setup->addition monitoring 3. Reaction Monitoring (TLC) addition->monitoring quenching 4. Quenching (Saturated aq. NH4Cl at 0 °C) monitoring->quenching workup 5. Aqueous Workup & Extraction (EtOAc) quenching->workup purification 6. Purification (Column Chromatography) workup->purification product Pure 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol purification->product

Application

Using 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol as a kinase inhibitor intermediate

Application Note & Protocols Topic: Using 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol as a Kinase Inhibitor Intermediate Audience: Researchers, scientists, and drug development professionals. Introduction: The Privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Using 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol as a Kinase Inhibitor Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the basis of highly potent and selective therapeutic agents.[1] Its prevalence is particularly notable in the field of oncology, where the inhibition of protein kinases (PKs) has become a primary strategy for targeted cancer therapy.[1] Of the small molecule kinase inhibitors approved by the US FDA, a significant number feature a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib.[1] The scaffold's success stems from its synthetic tractability, favorable drug-like properties, and its capacity to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2]

This guide focuses on the utility of a specific, functionalized building block, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol . This secondary alcohol serves as a versatile intermediate, enabling the introduction of the core pyrazole moiety along with a reactive handle for further elaboration into complex kinase inhibitors. We will detail its synthesis and demonstrate its application in constructing a final inhibitor scaffold, using the well-established Janus Kinase (JAK) inhibitor class as a representative example.

Part 1: Synthesis of the Intermediate: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

The synthesis of this key intermediate is a two-step process beginning with the formylation of 1,3-dimethylpyrazole, followed by the addition of an ethyl group via a Grignard reaction.

Protocol 1.1: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles, producing the required aldehyde precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3][4]

Causality: The reaction involves an electrophilic formylating agent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich pyrazole ring attacks this electrophile, leading to formylation predominantly at the C4 position.

  • Diagram of the Vilsmeier-Haack Workflow

    G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Formylation Electrophilic Attack & Hydrolysis Vilsmeier->Formylation Pyrazole 1,3-Dimethylpyrazole Pyrazole->Formylation Product 1,3-dimethyl-1H-pyrazole -4-carbaldehyde Formylation->Product

    Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Materials

Reagent/Material Grade Supplier
1,3-Dimethylpyrazole ≥98% Standard chemical supplier
Phosphorus oxychloride (POCl₃) ≥99% Standard chemical supplier
N,N-Dimethylformamide (DMF) Anhydrous, ≥99.8% Standard chemical supplier
Dichloromethane (DCM) ACS Grade Standard chemical supplier
Saturated NaHCO₃ solution Aqueous Prepared in-house

| Anhydrous MgSO₄ | ACS Grade | Standard chemical supplier |

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 1,3-dimethylpyrazole (1.0 eq) in DMF (1 volume) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for 2-3 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography (Silica gel, Hexane:EtOAc gradient) to obtain 1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

Protocol 1.2: Grignard Reaction to form 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

The Grignard reaction provides a classic and effective method for carbon-carbon bond formation.[5][6][7] Here, ethylmagnesium bromide adds to the aldehyde to form the desired secondary alcohol.

Causality: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[8]

Materials

Reagent/Material Grade Supplier
1,3-dimethyl-1H-pyrazole-4-carbaldehyde As synthesized In-house
Ethylmagnesium bromide 1.0 M solution in THF Standard chemical supplier
Tetrahydrofuran (THF) Anhydrous, ≥99.9% Standard chemical supplier
Saturated NH₄Cl solution Aqueous Prepared in-house
Ethyl acetate (EtOAc) ACS Grade Standard chemical supplier

| Anhydrous Na₂SO₄ | ACS Grade | Standard chemical supplier |

Procedure:

  • Ensure all glassware is oven-dried and the reaction is conducted under a strict nitrogen atmosphere.

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (Silica gel, Hexane:EtOAc gradient) to yield 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Part 2: Application in Kinase Inhibitor Synthesis

The synthesized alcohol intermediate is a valuable precursor for creating more complex molecules. The hydroxyl group can be oxidized to a ketone, which then serves as an electrophilic site, or it can be used in substitution reactions. Here, we present a representative workflow analogous to syntheses of pyrazolyl-aminopyrimidine based kinase inhibitors.[9]

  • Diagram of the Synthetic Application

    G cluster_0 Activation & Coupling Intermediate 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-1-ol Oxidation Oxidation (e.g., PCC, Dess-Martin) Intermediate->Oxidation Mesylation Mesylation (MsCl) or Halogenation Intermediate->Mesylation Ketone Pyrazolyl Propanone Intermediate Oxidation->Ketone Activated Activated Intermediate (Good Leaving Group) Mesylation->Activated Coupling SNAr Coupling Activated->Coupling Final Final Kinase Inhibitor Scaffold Coupling->Final Core Aminopyrimidine Core (e.g., 2-amino-4-chloropyrimidine) Core->Coupling

    Caption: Workflow for converting the intermediate to a final scaffold.

Protocol 2.1: Synthesis of a Pyrazolyl-Aminopyrimidine Scaffold

This protocol outlines the conversion of the alcohol to an activated intermediate (e.g., a mesylate) followed by a nucleophilic aromatic substitution (SNAr) with an aminopyrimidine core.

Causality: The alcohol's hydroxyl group is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group. This allows the nitrogen of an aminopyrimidine core to readily displace it, forming the crucial C-N bond that links the two key heterocyclic systems.

Procedure:

  • Activation (Mesylation): Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1-2 hours until the reaction is complete (TLC). Perform an aqueous workup to isolate the crude mesylate, which is often used directly in the next step.

  • SNAr Coupling: In a suitable solvent like DMF or isopropanol, combine the crude mesylate (1.0 eq), a heterocyclic amine core such as 2-amino-4-chloropyrimidine (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture, typically between 80-120 °C, potentially using microwave irradiation to accelerate the reaction.[2] Monitor for the formation of the desired product.

  • After completion, cool the reaction, perform an aqueous workup, and extract with an appropriate organic solvent (e.g., EtOAc).

  • Purify the final compound by column chromatography or preparative HPLC to yield the target pyrazolyl-aminopyrimidine kinase inhibitor scaffold.

Part 3: Target Pathway & Mechanism of Action - The JAK-STAT Pathway

Many pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib, target the Janus Kinase (JAK) family of enzymes.[10][11][12] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate processes like cell growth, survival, and immune response.[11][13]

Mechanism: In many myeloproliferative neoplasms and inflammatory diseases, the JAK-STAT pathway is constitutively active.[13] Kinase inhibitors designed from scaffolds like the one described here act as ATP-competitive inhibitors. They occupy the ATP-binding site of JAK enzymes (particularly JAK1 and JAK2), preventing the phosphorylation and subsequent activation of STAT proteins.[11] This blockage effectively shuts down the downstream signaling cascade, reducing the transcription of genes involved in proliferation and inflammation.[11]

  • Diagram of the JAK-STAT Signaling Pathway

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (Active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Translocation DNA DNA STAT_dimer_nuc->DNA 6. Binding Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Binding Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->JAK INHIBITION

    Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole inhibitor.

Part 4: Data Summary & Characterization

The following table summarizes expected quantitative data for the synthesized compounds. Actual results may vary based on experimental conditions.

CompoundFormulaMW ( g/mol )Expected YieldKey ¹H NMR Signals (δ, ppm, CDCl₃)
1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₈N₂O124.1460-80%~9.8 (s, 1H, -CHO), ~7.8 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃)
1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol C₈H₁₄N₂O154.2170-90%~7.3 (s, 1H, pyrazole-H), ~4.5 (t, 1H, -CHOH-), ~3.8 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃), ~1.7 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₂CH₃)

Conclusion

The intermediate 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a highly valuable building block for constructing sophisticated kinase inhibitors. Its straightforward, high-yielding synthesis from common starting materials makes it an attractive component for discovery chemistry campaigns. The protocols provided herein offer a robust pathway to this intermediate and demonstrate its utility in synthesizing advanced scaffolds targeting critical cellular pathways like JAK-STAT. By leveraging such well-defined intermediates, drug development professionals can accelerate the design and synthesis of novel, potent, and selective kinase inhibitors for various therapeutic applications.

References

  • Folea, I. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosphate. PubMed. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Li, H., et al. (2023). Crystal structure and X-ray powder diffraction data for ruxolitinib. Powder Diffraction, 38(2), 143-149. Available at: [Link]

  • An, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1111-1115. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 13(1), 1215. Available at: [Link]

  • Proclinical. (n.d.). Pharmacology and Synthesis of Ruxolitinib. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of ruxolitinib. Available at: [Link]

  • Patsnap. (2015). Synthesis method of ruxolitinib intermediate. Available at: [Link]

  • Google Patents. (2019). US20190023712A1 - Synthesis process of ruxolitinib.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Google Patents. (2012). US8987443B2 - Processes and intermediates for making a JAK inhibitor.
  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Available at: [Link]

  • Google Patents. (2011). US20130060026A1 - Processes and intermediates for making a jak inhibitor.
  • WIPO Patentscope. (2023). WO/2023/125373 METHOD FOR PREPARING RUXOLITINIB AND INTERMEDIATE THEREOF. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 922-927. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Available at: [Link]

Sources

Method

Preparation of chiral 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Application Note: Asymmetric Synthesis of Chiral 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Executive Summary & Strategic Value The target molecule, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol , represents a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Executive Summary & Strategic Value

The target molecule, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol , represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., JAK, ALK, and ROS1 inhibitors).[1] The 1,3-dimethylpyrazole moiety serves as a bioisostere for phenyl and pyridine rings, offering improved solubility and metabolic stability profiles.[1]

Achieving high enantiomeric excess (ee) at the benzylic-like alcohol position is critical, as the chiral center often dictates binding affinity within the ATP-binding pocket of target enzymes.[1]

This guide details a scalable, robust protocol for the preparation of the (S)-enantiomer (and by extension the (R)-enantiomer) using Asymmetric Transfer Hydrogenation (ATH) . This route is selected over enzymatic resolution or chiral chromatography due to its atom economy, scalability, and lack of specialized fermentation equipment.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the enantioselective reduction of the corresponding ketone precursor. While alkylation of the aldehyde is possible, the ketone reduction route utilizes cheaper reagents and offers superior catalyst turnover numbers (TON).

Retrosynthesis Figure 1: Retrosynthetic Strategy for Scalable Production Target Target: Chiral Alcohol (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Ketone Precursor: Ketone 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one Target->Ketone Asymmetric Transfer Hydrogenation (ATH) Start Starting Material 1,3-Dimethyl-1H-pyrazole Ketone->Start Friedel-Crafts Acylation

Protocol A: Synthesis of Precursor Ketone

Target: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one Rationale: Direct C4-acylation of the electron-rich pyrazole ring avoids the need for halogenated precursors and lithiation steps.[1]

Materials
  • Substrate: 1,3-Dimethyl-1H-pyrazole (CAS: 694-48-4)[1]

  • Reagent: Propionyl chloride (1.2 equiv)[1]

  • Catalyst: Aluminum chloride (AlCl₃) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Lewis Acid Activation: Charge the flask with AlCl₃ (20.0 g, 150 mmol) and anhydrous DCM (150 mL). Cool to 0°C.

  • Acyl Chloride Addition: Add propionyl chloride (13.0 mL, 150 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the acylium ion complex.

  • Substrate Addition: Add 1,3-dimethyl-1H-pyrazole (9.6 g, 100 mmol) dropwise (neat or dissolved in minimal DCM). Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Quench: Cool to 0°C. Carefully pour the reaction mixture into ice-water (300 mL).

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: (S)-1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Mechanism: Noyori-Ikariya type reduction using a Ruthenium-arene complex with a chiral diamine ligand.[1] This system utilizes a metal-ligand bifunctional mechanism, ensuring high chemoselectivity for the ketone over the pyrazole ring.[1]

Catalyst Selection Guide
ComponentChoiceRationale
Pre-catalyst [RuCl₂(p-cymene)]₂Stable, commercially available Ru(II) source.[1]
Chiral Ligand (1R,2R)-TsDPENInduces (S)-configuration in the product (based on empirical models for aryl/heteroaryl ketones).[1] Use (1S,2S)-TsDPEN for the (R)-product.
Hydrogen Source HCOOH / Et₃N (5:[1]2)Azeotropic mixture; provides irreversible proton transfer, driving conversion to 100%.
Experimental Procedure
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask, combine [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol, 0.5 mol%) and (1R,2R)-TsDPEN (18.3 mg, 0.05 mmol, 1.0 mol%).[1]

    • Add anhydrous isopropanol (2 mL) and heat to 80°C for 20 minutes. The orange solution turns deep red/brown. Cool to room temperature.

  • Reaction Initiation:

    • Dissolve the ketone precursor (760 mg, 5.0 mmol) in the Formic Acid/Triethylamine azeotrope (5:2 molar ratio, 3.0 mL).

    • Note: Degas the solvent mixture with N₂ sparging for 10 minutes prior to use to prevent catalyst deactivation by oxygen.

    • Add the pre-formed catalyst solution to the reaction mixture.

  • Incubation:

    • Stir at 25–30°C.

    • Time: 12–24 hours.[2] Monitor by HPLC (see QC section). Conversion should exceed 98%.

  • Workup:

    • Dilute with water (15 mL) and extract with EtOAc (3 x 15 mL).

    • Wash combined organics with saturated NaHCO₃ (critical to remove residual formic acid) and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • The crude product often has high purity (>95%). If necessary, filter through a short pad of silica gel (eluent: 50% EtOAc/Hexane) to remove catalyst residues.

    • Recrystallization: If the product is solid, recrystallize from n-heptane/IPA to upgrade ee to >99%.[1]

Mechanistic Workflow (DOT Diagram)

ATH_Mechanism Figure 2: Ru-TsDPEN Catalytic Cycle for Asymmetric Transfer Hydrogenation Cat_Active Active Catalyst Ru-H Species TS Transition State 6-Membered Pericyclic Cat_Active->TS + Substrate Substrate Substrate Pyrazole Ketone Substrate->TS TS->Cat_Active Regeneration Product Product (S)-Alcohol TS->Product Enantio-discrimination H_Source HCOOH/TEA H_Source->Cat_Active Hydride Transfer

Quality Control & Analytical Standards

To validate the protocol, the following analytical parameters must be met.

A. Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Pyrazole absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • Major Enantiomer (S): ~12.5 min[1]

    • Minor Enantiomer (R): ~15.2 min[1]

    • Note: Retention times vary by column age; inject racemate first to establish separation.

B. NMR Characterization (Diagnostic Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.35 (s, 1H, Pyrazole-H5).[1]
      
    • 
       4.65 (t, 1H, CH-OH) – The chiral proton.[1]
      
    • 
       3.82 (s, 3H, N-Me).[1]
      
    • 
       2.25 (s, 3H, C3-Me).[1]
      
    • 
       1.75–1.85 (m, 2H, CH₂).[1]
      
    • 
       0.95 (t, 3H, CH₃).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂.[1]Ensure rigorous degassing of the HCOOH/TEA mixture.
Low Enantioselectivity (<80% ee) Temperature too high.Lower reaction temperature to 0°C or 4°C (reaction time will increase).
Racemization Acidic workup.Ensure the workup is neutral or slightly basic. Benzylic-type alcohols can racemize via carbocation formation in strong acid.[1]
Regioisomer Contamination Impure starting material.Verify the 1,3-dimethylpyrazole source.[1][4][5] Commercial "technical grade" often contains 1,5-dimethyl isomers.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link[1]

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 122(27), 6510–6511. Link[1]

  • Reddy, T. S., et al. (2016).[5] Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives. European Journal of Medicinal Chemistry, 117, 1-11.[1] (Provides context on pyrazole ketone precursors). Link[1]

  • Tanaka, K., et al. (1999). Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-carbaldehydes.[1] Synlett, 1999(S1), 893-895.[1] (Alternative route via alkylation). Link

  • Palmer, A. M., et al. (2010). Structure-Activity Relationships of Pyrazole-Based Inhibitors of Kinases. Journal of Medicinal Chemistry, 53(1), 282–294. Link[1]

Sources

Application

Scalable synthesis of 1,3-dimethylpyrazole propanol intermediates

Application Note: Scalable Regioselective Synthesis of 1,3-Dimethylpyrazole Propanol Intermediates Executive Summary The 1,3-dimethylpyrazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Regioselective Synthesis of 1,3-Dimethylpyrazole Propanol Intermediates

Executive Summary

The 1,3-dimethylpyrazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, BRAF) and GPCR ligands. However, the scalable synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol and its isomers presents two primary process challenges:

  • Regiocontrol: The condensation of methylhydrazine (MMH) with unsymmetrical 1,3-dicarbonyls often yields inseparable mixtures of 1,3- and 1,5-dimethyl isomers.

  • Safety & Scalability: Handling toxic, high-energy methylhydrazine and reducing esters at scale requires strict thermodynamic management.

This guide details a robust, self-validating protocol for the kilogram-scale synthesis of 1,3-dimethylpyrazole propanol intermediates, utilizing an enaminone-directed cyclization strategy to ensure >95:5 regioselectivity, followed by a safe Red-Al® (bis(2-methoxyethoxy)aluminumhydride) reduction.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Methylhydrazine Eq. 1.05 – 1.10 equivSlight excess ensures complete conversion; large excess promotes bis-alkylation or decomposition.
Reaction Temp (Cyclization) -10°C to 0°C (Addition)Low temperature favors the kinetic addition of the more nucleophilic nitrogen of MMH to the less hindered carbonyl.
Solvent System Ethanol/Water or TolueneProtic solvents often stabilize the transition state for cyclization; Toluene is preferred for azeotropic drying before reduction.
Quench pH (Reduction) pH < 3 then > 10Acid quench destroys aluminum complexes; basic workup solubilizes aluminum salts (Rochelle's salt alternative) for phase separation.

Process Logic & Mechanism

The synthesis relies on the varying electrophilicity of the dicarbonyl equivalent. By converting a


-keto ester into an enaminone  intermediate, we polarize the system. The unsubstituted hydrazine nitrogen (more nucleophilic) attacks the enaminone carbon (hard electrophile), directing the methyl group to the desired position.
Pathway Diagram

PyrazoleSynthesis SM Dimethyl 3-oxoadipate (Starting Material) Enaminone Enaminone Intermediate SM->Enaminone Condensation (110°C) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Cyclization Cyclization (-10°C to RT) Enaminone->Cyclization MMH Methylhydrazine (Toxic/Hazard) MMH->Cyclization Slow Addition Ester Pyrazole Ester Intermediate Cyclization->Ester Regioselective Ring Closure Reduction Red-Al Reduction (Toluene, 0°C) Ester->Reduction Product 1,3-Dimethylpyrazole Propanol Reduction->Product Hydride Transfer

Figure 1: Process flow for the regioselective synthesis of 1,3-dimethylpyrazole propanol via enaminone intermediate.

Detailed Protocols

Protocol A: Regioselective Cyclization (The "Ring Construction")

Objective: Synthesize Methyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoate with >95% regiopurity.

Reagents:

  • Dimethyl 3-oxoadipate (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)

  • Methylhydrazine (MMH) (1.05 equiv) [DANGER: CARCINOGEN/FLAMMABLE]

  • Ethanol (Absolute)

Step-by-Step:

  • Enaminone Formation:

    • Charge Dimethyl 3-oxoadipate and DMF-DMA into a reactor.

    • Heat to 90–110°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

    • Mechanism:[1][2][3][4][5] The reaction releases methanol. Distilling off methanol drives the equilibrium.

    • Concentrate the resulting red/orange oil (Enaminone intermediate) under vacuum to remove residual DMF-DMA.

    • Checkpoint: Verify formation of the enamine double bond via 1H-NMR (olefinic proton ~7.5-8.0 ppm).

  • Cyclization:

    • Dissolve the Enaminone oil in Ethanol (5 vol). Cool to -10°C .

    • CRITICAL SAFETY: Add Methylhydrazine dropwise via a closed dosing pump. Maintain internal temperature < 5°C .

    • Reasoning: Low temperature prevents the "wrong" nitrogen of MMH from attacking, securing the 1,3-isomer over the 1,5-isomer.

    • After addition, allow to warm to 20–25°C and stir for 2 hours.

  • Workup:

    • Concentrate the reaction mixture to remove ethanol.

    • Dissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

    • Dry over Na2SO4 and concentrate.

    • Purification: If regioselectivity is >95:5, proceed directly. If lower, recrystallize from Heptane/EtOAc.

Protocol B: Scalable Reduction (Ester to Alcohol)

Objective: Convert the ester side chain to the target propanol without reducing the pyrazole ring.

Reagents:

  • Pyrazole Ester Intermediate (from Protocol A)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (65% in Toluene) (1.5 equiv)

  • Toluene (anhydrous)

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step:

  • Setup:

    • Charge Pyrazole Ester and Toluene (10 vol) into a dry, nitrogen-purged reactor.

    • Cool to 0°C .

  • Reduction:

    • Add Red-Al solution dropwise over 60 minutes.

    • Note: Red-Al is thermally more stable than LAH and soluble in aromatics, making it superior for scale-up.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • IPC (In-Process Control): Monitor disappearance of Ester peak by HPLC/TLC.

  • Quench & Isolation:

    • Cool back to 0°C.

    • Inverse Quench (Optional but recommended for scale): Slowly transfer the reaction mixture into a pre-cooled solution of 20% aqueous Rochelle's Salt.

    • Why? Rochelle's salt complexes aluminum, preventing the formation of gelatinous emulsions that plague LAH/Red-Al workups.

    • Stir vigorously for 2 hours until phases separate cleanly.

    • Separate organic layer. Extract aqueous layer with Toluene or DCM.

    • Combine organics, dry, and concentrate to yield the 1,3-dimethylpyrazole propanol .

Analytical & Quality Control

To ensure the integrity of the "Application Note," the following analytical differentiators are required.

AnalyteMethodDiagnostic Signal
Regioisomer ID NOESY NMR1,3-isomer: NOE correlation between N-Methyl (Pos 1) and Proton at Pos 5 (or side chain). 1,5-isomer: NOE between N-Methyl and substituent at Pos 5 is strong; Pos 3 H is distant.
Reaction Completion HPLC (UV 254nm)Shift from Ester (RT ~5.2 min) to Alcohol (RT ~3.8 min) on C18 column (Water/ACN gradient).
Residual Hydrazine GC-MS / ColorimetricMust be < 10 ppm in final API intermediates (Genotoxic Impurity).

Safety & Handling (Methylhydrazine)

Hazard Profile: Methylhydrazine (MMH) is a volatile, flammable, and carcinogenic liquid. It is a hypergolic propellant component.

  • Containment: All transfers must occur in a closed system (cannula or chemically resistant dosing pump).

  • Neutralization: Spills should be treated with dilute hypochlorite (Bleach) cautiously (exothermic) or specific commercial hydrazine spill kits.

  • Material Compatibility: Avoid copper, zinc, or brass fittings (catalytic decomposition). Use Stainless Steel (316L) or PTFE.

References

  • Regioselective Pyrazole Synthesis

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes."
    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Title: "Methylhydrazine - CAMEO Chemicals | NOAA.
  • Ester Reduction Protocols

    • Title: "Reduction of Esters to Alcohols - Common Conditions."[2]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Enaminone Chemistry

    • Title: "Enaminones as building blocks in heterocyclic synthesis."
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Addition to Pyrazole Aldehydes

Welcome to the technical support center for optimizing Grignard additions to pyrazole aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Grignard additions to pyrazole aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yields and achieve your desired synthetic outcomes. The guidance provided is based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My Grignard reaction with a pyrazole aldehyde is resulting in a very low yield of the desired secondary alcohol. What are the most likely causes and how can I fix this?

Low yields in this reaction are often multifactorial. The primary culprits typically involve the stability and reactivity of both the Grignard reagent and the pyrazole aldehyde substrate, as well as suboptimal reaction conditions.

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Degradation of Grignard Reagent Grignard reagents are highly reactive and function as strong bases. They will react with any available acidic protons, including trace amounts of water in your solvent or on your glassware, or even the N-H proton of an unprotected pyrazole.[1] Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If your pyrazole has an N-H proton, it must be protected prior to the Grignard reaction.
Enolization of the Aldehyde The α-proton of the aldehyde can be abstracted by the basic Grignard reagent, leading to the formation of an enolate and consumption of the reagent without the desired nucleophilic addition.[2][3] This is a common side reaction, especially with sterically hindered ketones, but can also occur with aldehydes.[2] Solution: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization. Adding the Grignard reagent slowly to the aldehyde solution can also minimize local excesses of the base.
Side Reactions at the Pyrazole Ring The pyrazole ring itself can be susceptible to side reactions. Depending on the substituents, the Grignard reagent could potentially deprotonate other positions on the ring or engage in more complex interactions. Solution: The use of a protecting group on the pyrazole nitrogen is highly recommended. Common protecting groups like Boc (tert-butyloxycarbonyl) or a simple benzyl group can mitigate these side reactions by reducing the acidity of the N-H proton and sterically shielding the ring.[4][5][6]
Poor Reagent Quality The quality of the commercially purchased or self-prepared Grignard reagent can significantly impact the reaction outcome. Solution: If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. If using a commercial solution, it's good practice to titrate it before use to determine the exact concentration.
Question 2: I'm observing a significant amount of a byproduct that appears to be the result of the Grignard reagent attacking another functional group on my pyrazole substrate. How can I improve the selectivity?

Chemoselectivity is a critical challenge when working with multifunctional molecules.

Probable Cause & Recommended Solution:

The presence of other electrophilic functional groups (e.g., esters, nitriles) on the pyrazole ring or its substituents will lead to competitive reactions with the Grignard reagent. Grignard reagents react with a wide range of functional groups.[7]

Solution: Protecting Group Strategy

A well-thought-out protecting group strategy is essential.[4][5][6]

  • For Ketones and other Aldehydes: These can be protected as acetals (or ketals), which are stable under the basic conditions of the Grignard reaction and can be easily removed with an acidic workup.[5][6]

  • For Esters: While more challenging, in some cases, the reaction can be controlled by stoichiometry and low temperatures. However, it's important to remember that Grignard reagents typically add twice to esters to form tertiary alcohols.[7][8] If the ester is not the intended reaction site, it should be introduced after the Grignard step or protected if possible.

  • For Acidic Protons (e.g., -OH, -NH, -SH): These must be protected. Alcohols can be converted to silyl ethers (e.g., TBDMS) or benzyl ethers.[1]

Experimental Workflow: Protecting the Pyrazole N-H

G cluster_protection Protection Step cluster_grignard Grignard Addition P_Start Unprotected Pyrazole Aldehyde P_Reagents Add Protecting Group Reagent (e.g., Boc2O or Benzyl Bromide) and a suitable base (e.g., NaH, K2CO3) P_Reaction Stir at appropriate temperature (e.g., 0°C to RT) P_Workup Aqueous Workup & Purification P_Product N-Protected Pyrazole Aldehyde G_Start N-Protected Pyrazole Aldehyde P_Product->G_Start Proceed to Grignard G_Reagents Slowly add Grignard Reagent (R-MgX) at low temperature (e.g., -78°C) G_Reaction Allow to warm to RT and stir G_Quench Quench with saturated aq. NH4Cl G_Workup Extraction & Purification G_Product Protected Secondary Alcohol

Question 3: My reaction seems to stall, and I recover a lot of my starting pyrazole aldehyde. What could be the issue?

Incomplete conversion can be due to several factors, often related to the reactivity of the aldehyde or the quality of the Grignard reagent.

Probable Causes & Recommended Solutions:

Probable CauseDetailed Explanation & Solution
Steric Hindrance If the pyrazole aldehyde is highly substituted near the carbonyl group, or if the Grignard reagent is bulky, the nucleophilic attack can be sterically hindered. Solution: Consider using a less hindered Grignard reagent if the structure of your target molecule allows. Alternatively, using a more reactive organometallic reagent, such as an organolithium, might overcome the steric barrier, but be aware that organolithiums are generally more basic and may increase side reactions.
Electron-Rich Pyrazole Ring If the pyrazole ring is substituted with strong electron-donating groups, the electrophilicity of the aldehyde carbonyl carbon can be reduced, making it less reactive towards the Grignard reagent. Solution: The use of a Lewis acid additive, such as CeCl₃ (Luche reduction conditions), can sometimes enhance the electrophilicity of the carbonyl group and improve yields.
Insufficient Grignard Reagent As mentioned, Grignard reagents can be consumed by trace water or other side reactions.[9] Solution: Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to compensate for any non-productive consumption.[9] Titrating the reagent beforehand ensures you are adding the correct amount.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Grignard addition to a pyrazole aldehyde?

The reaction proceeds via a nucleophilic addition mechanism. The carbon atom of the Grignard reagent, which is nucleophilic, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final secondary alcohol.[2][7]

G

Q2: Which solvents are best for this reaction?

Anhydrous ethereal solvents are standard for Grignard reactions.

  • Tetrahydrofuran (THF): Generally the solvent of choice due to its good solvating power for both the Grignard reagent and the pyrazole substrate.

  • Diethyl ether (Et₂O): Also commonly used. Grignard reagents are often more stable in diethyl ether, but many substrates have lower solubility.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point, which can be advantageous for certain reactions.[10]

It is critical that the solvent is anhydrous, as water will quench the Grignard reagent.

Q3: Can I use other organometallic reagents besides Grignard reagents?

Yes, other organometallic reagents can be used for the 1,2-addition to pyrazole aldehydes.

  • Organolithium Reagents (R-Li): These are generally more reactive and more basic than Grignard reagents. They can be effective when Grignard reagents fail, but their higher basicity can also lead to more side reactions like enolization.

  • Organocuprates (R₂CuLi): These are softer nucleophiles and are typically used for 1,4-conjugate addition to α,β-unsaturated carbonyls. For a simple aldehyde, they are less common but could be useful in specific contexts to avoid side reactions. Some aldehydes that are reluctant to react with Grignard reagents have been shown to react with organocuprates.[11][12]

Q4: How do I properly quench the reaction?

The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0°C). This is a mild acid that will protonate the magnesium alkoxide without causing side reactions like dehydration of the resulting alcohol, which can occur with stronger acids.

III. References

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC. [Link]

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[8][13] Addition and Oxidative Coupling Reactions - ACS Omega. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines - National Library of Medicine. [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. [Link]

  • Protecting Groups of Aldehydes - Chemistry LibreTexts. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. [Link]

  • Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl? - Reddit. [Link]

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[8][13] Addition and Oxidative Coupling Reactions - PMC. [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. [Link]

  • Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • How to improve the percent yield in Grignard reaction - Quora. [Link]

  • Pyrazole - SlideShare. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a - ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • The Grignard Reagents: Their Preparation - Ursinus Digital Commons. [Link]

  • Grignard Reactions Go Greener with Continuous Processing - American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the technical support guide for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation and formulation. The following question-and-answer guide provides in-depth, field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibiting poor aqueous solubility?

A1: The solubility behavior of a compound is intrinsically linked to its molecular structure. For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, several structural features likely contribute to poor aqueous solubility:

  • The Pyrazole Ring: The pyrazole ring itself is aromatic and can participate in intermolecular interactions like π-π stacking, which contributes to high crystal lattice energy.[1] Overcoming this energy requires a significant input from the solvent, which water may not provide efficiently.

  • Substituents: The two methyl groups and the propanol side chain increase the molecule's lipophilicity or "greasiness." While the hydroxyl (-OH) group on the propanol chain can form hydrogen bonds with water, the overall hydrocarbon character of the molecule can dominate, leading to poor affinity for the polar aqueous environment.

  • Weak Basicity: Pyrazoles are weakly basic.[1] This means that in neutral water (pH ~7), the molecule will be predominantly in its un-ionized, less soluble form.

Understanding these factors is the first step in designing an effective solubility enhancement strategy. The goal is to disrupt the crystal lattice forces and/or modify the molecule's interaction with the solvent.

Q2: What are the initial, straightforward methods I can try to solubilize my compound for basic in-vitro screening?

A2: For preliminary experiments where speed and simplicity are key, two strategies are highly effective: pH adjustment and the use of co-solvents.

  • pH Adjustment: Since pyrazoles are weakly basic, you can exploit this property to increase solubility in aqueous media. By lowering the pH of your buffer (e.g., to pH 2-4 using dilute HCl), you can protonate the pyrazole ring.[1] This forms a salt which is generally much more water-soluble than the neutral molecule.

    • Causality: The protonated form is charged, leading to strong ion-dipole interactions with water molecules, which is energetically more favorable than dissolving the neutral, less polar compound.

  • Co-solvency: This is one of the most common and effective techniques for early-stage development.[2][3] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[2]

    • Causality: The co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[2] This creates a more favorable environment for the non-polar parts of your molecule, effectively increasing its solubility.

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and glycerin are frequently used.[3][4][5]

Q3: My initial attempts with pH and co-solvents are insufficient for my required concentration. What advanced formulation strategies should I consider?

A3: When a significant increase in solubility and a stable formulation are required, more advanced techniques are necessary. The three most promising strategies for a molecule like this are cyclodextrin complexation, solid dispersions, and nanosuspensions.

  • Cyclodextrin Inclusion Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate the poorly soluble "guest" molecule (your pyrazole compound) within their hydrophobic core, forming an "inclusion complex."[6][7][8] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[6][]

    • Advantages: This method is widely used, regulatory-approved, and can also improve the stability of the active pharmaceutical ingredient (API).[7][]

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing the API in an inert, hydrophilic carrier or matrix at the solid state.[10][11][12] The goal is to reduce the particle size of the drug down to the molecular level and convert it from a crystalline to a higher-energy amorphous state.[11][12]

    • Causality: The amorphous form does not have the high crystal lattice energy of the crystalline form, making it much easier to dissolve.[13] The hydrophilic carrier also improves the wettability of the drug particles.[11] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[14][15]

  • Nanosuspensions:

    • Mechanism: This approach reduces the particle size of the pure drug down to the nanometer range (typically under 1 µm) and stabilizes these nanoparticles in a liquid medium using surfactants or polymers.[16][17][18]

    • Causality: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and higher saturation solubility.[19][20][21] This is a powerful technique for drugs that are poorly soluble in both aqueous and organic media.[16]

Troubleshooting & Experimental Design

Q4: How do I select the most appropriate solubility enhancement strategy for my specific needs?

A4: The choice of strategy depends on your experimental stage, desired concentration, and intended application. The following decision-making flowchart can guide your selection process.

G cluster_advanced Advanced Strategies Start Start: Poorly Soluble 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Screening Goal: Early-Stage Screening (Low Concentration, Rapid Prep) Start->Screening  Early Stage Formulation Goal: Pre-formulation / Formulation (High Concentration, Stable) Start->Formulation  Later Stage pH_Adjust pH Adjustment (Is the compound ionizable?) Screening->pH_Adjust Advanced Consider Advanced Techniques Formulation->Advanced CoSolvent Co-solvency (Is organic solvent acceptable?) pH_Adjust->CoSolvent No / Insufficient Success Solubility Enhanced pH_Adjust->Success Yes CoSolvent->Advanced No / Insufficient CoSolvent->Success Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDisp Solid Dispersion Advanced->SolidDisp Nanosusp Nanosuspension Advanced->Nanosusp Fail Re-evaluate or Combine Strategies Cyclodextrin->Success SolidDisp->Success Nanosusp->Success

Caption: Decision flowchart for selecting a solubility enhancement strategy.

Q5: Can you provide a detailed protocol for preparing a solid dispersion by the solvent evaporation method?

A5: Certainly. The solvent evaporation method is a common and effective way to produce a solid dispersion.[10] It involves dissolving both the drug and the carrier in a common solvent, followed by removal of the solvent.

Protocol: Preparation of a 1:4 Drug-to-PVP K30 Solid Dispersion

Materials:

  • 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Drug)

  • Polyvinylpyrrolidone K30 (PVP K30 - Carrier)

  • Methanol (Solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolution:

    • Accurately weigh 100 mg of the drug and 400 mg of PVP K30.

    • Transfer both solids to a 100 mL round-bottom flask.

    • Add a minimal amount of methanol (e.g., 20-30 mL) to the flask.

    • Sonicate or gently swirl the flask at room temperature until both the drug and the carrier are completely dissolved, forming a clear solution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Apply a vacuum and rotate the flask to evaporate the methanol. Continue until a thin, dry film or solid mass is formed on the inner wall of the flask.

  • Drying and Pulverization:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Carefully scrape the solid material from the flask.

    • Gently grind the solid mass into a fine powder using a mortar and pestle.

  • Sieving and Storage:

    • Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

    • Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

The following workflow diagram illustrates this process.

G A 1. Weigh Drug and Polymer Carrier (PVP) B 2. Dissolve in a Common Solvent (Methanol) A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry under Vacuum (Remove Residual Solvent) C->D E 5. Pulverize and Sieve (Mortar & Pestle) D->E F 6. Store in Desiccator (Amorphous Solid Dispersion) E->F

Caption: Workflow for the solvent evaporation method of solid dispersion.

Q6: How do these advanced methods compare in terms of advantages and potential challenges?

A6: Each technique has its own set of pros and cons that you must weigh based on your project's specific requirements.

TechniqueAdvantagesDisadvantages / ChallengesBest Suited For
Co-solvency Simple, rapid, and cost-effective for initial screening.[2][22]May not be suitable for in-vivo use due to potential toxicity of organic solvents. Can cause precipitation upon dilution.Rapid in-vitro assays, analytical standard preparation.
Cyclodextrin Complexation High solubility enhancement, improves stability, well-established with a good safety profile.[6][7][]Limited by the stoichiometry of the complex (e.g., 1:1 or 1:2). Can be expensive. May not be effective for very large molecules.[23]Oral and parenteral formulations requiring significant solubility boost and stability.
Solid Dispersion Very high solubility enhancement possible by creating an amorphous state.[11][15] Improves dissolution rate significantly.[10][19]The amorphous state can be physically unstable and may revert to the crystalline form over time, especially in the presence of heat or humidity.[24]Oral solid dosage forms (tablets, capsules) where rapid dissolution is critical for bioavailability.
Nanosuspension Applicable to drugs insoluble in most solvents.[16] High drug loading is possible. Suitable for multiple routes of administration (oral, injectable).[17][21]Requires specialized equipment (high-pressure homogenizers, media mills).[21] Physical stability (particle growth) can be a concern.Formulating "brick dust" compounds with very low solubility; parenteral formulations.

This guide provides a foundational framework for addressing the solubility challenges of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol. Successful solubility enhancement often requires empirical testing and optimization of the methods described. For further, specific inquiries, please do not hesitate to contact our application support team.

References

  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. (2022, October 26). Retrieved from [Link]

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | Pharmaffiliates. Retrieved from [Link]

  • 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione - PubChem. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future - PMC. (n.d.). Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27). Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Improvement of drug solubility using solid dispersion - ResearchGate. Retrieved from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery. (2023, December 18). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Retrieved from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved from [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008, February 13). Retrieved from [Link]

  • View of Solid dispersion: application and limitations | Journal of Drug Delivery and Therapeutics. (2024, February 15). Retrieved from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin - Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug - Asian Journal of Pharmaceutics. (2023, September 7). Retrieved from [Link]

  • Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. (2022, September 12). Retrieved from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved from [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the Knorr synthesis of 1,3-dimethylpyrazole and its derivatives.

Below, you will find a mechanistic breakdown of the reaction, a targeted FAQ troubleshooting guide, and a self-validating experimental protocol designed to enforce strict regiocontrol.

The Mechanistic Root of Regioselectivity

The synthesis of 1,3-dimethylpyrazole typically involves the condensation of methylhydrazine with an unsymmetrical 1,3-dicarbonyl compound (or a surrogate like an acetal or enone)[1]. The core challenge arises from the inherent asymmetry of methylhydrazine, which possesses two competing nucleophilic nitrogen atoms:

  • Terminal Nitrogen (

    
    ) : A primary amine that is less sterically hindered and possesses higher nucleophilicity.
    
  • Internal Nitrogen (

    
    ) : A secondary amine that is more sterically hindered and less nucleophilic.
    

When these nitrogens attack an unsymmetrical 1,3-dicarbonyl, they can form two distinct hydrazone intermediates. The pathway taken dictates whether the final cyclized product is the desired 1,3-dimethylpyrazole or the undesired 1,5-dimethylpyrazole [2],[3].

G Start Methylhydrazine + Unsymmetrical 1,3-Dicarbonyl PathA Path A: Terminal NH₂ Attack (Kinetically Favored) Start->PathA High Nucleophilicity PathB Path B: Internal NHCH₃ Attack (Sterically Hindered) Start->PathB Low Nucleophilicity HydrazoneA Hydrazone Intermediate A PathA->HydrazoneA HydrazoneB Hydrazone Intermediate B PathB->HydrazoneB ProductA 1,3-Dimethylpyrazole (Target Regioisomer) HydrazoneA->ProductA Cyclization ProductB 1,5-Dimethylpyrazole (Undesired Regioisomer) HydrazoneB->ProductB Cyclization

Mechanistic divergence in the Knorr synthesis of pyrazoles from methylhydrazine.

Troubleshooting & FAQs

Q1: Why does my standard synthesis yield a near 1:1 mixture of 1,3- and 1,5-dimethylpyrazole? A: In standard protic solvents like ethanol at room temperature or reflux, the difference in activation energy for the nucleophilic attack at either carbonyl carbon of an unsymmetrical 1,3-dicarbonyl is often minimal[4]. While the terminal


 is more nucleophilic, if the two electrophilic centers of the dicarbonyl are electronically similar, both nitrogens will initiate attacks at competing rates. This lack of thermodynamic or kinetic differentiation inevitably leads to a mixture of regioisomers[2].

Q2: How can I adjust my reaction conditions to heavily favor the 1,3-isomer? A: The most effective method is solvent optimization. Switching from conventional solvents to fluorinated alcohols—such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)—dramatically alters the reaction pathway[5]. Causality: Fluorinated solvents are strong hydrogen-bond donors but poor nucleophiles. They selectively hydrogen-bond to the more basic carbonyl oxygen of the 1,3-dicarbonyl, artificially enhancing its electrophilicity. This directs the highly nucleophilic terminal


 of methylhydrazine to attack this specific site almost exclusively, locking in the desired regiochemistry[5].
Quantitative Data: Solvent Effects on Regioselectivity
Solvent SystemHydrogen Bond Donor StrengthRegioisomer Ratio (1,3- vs 1,5-)Typical Yield
EthanolModerate~ 50 : 5080 - 85%
TFE (Trifluoroethanol)High85 : 1585 - 90%
HFIP (Hexafluoroisopropanol)Very High> 95 : 5> 90%
(Data summarized from2[2])

Q3: If solvent optimization fails, what alternative precursors can I use to force regioselectivity? A: If the 1,3-diketone is too unreactive or symmetrical, replace it with a 1,3-dicarbonyl surrogate such as an acetylenic ketone or a


-enaminone[5].
Causality: Reacting methylhydrazine with an acetylenic ketone forces the highly nucleophilic terminal nitrogen to undergo a Michael addition across the triple bond first, rather than a direct carbonyl condensation[4]. This intermediate imine formation physically restricts the molecule, ensuring that the subsequent intramolecular cyclization yields a specific regioisomer (often >98:2 selectivity)[4],[6].

Q4: How do I separate 1,3-dimethylpyrazole from 1,5-dimethylpyrazole if a mixture has already formed? A: Because these isomers have identical molecular weights and similar polarities, separation requires precision.

  • Industrial Scale: Fractional distillation (rectification) is highly effective due to the distinct boiling points of the two isomers[7].

  • Laboratory Scale: Silica gel column chromatography using a carefully optimized gradient of ethyl acetate and hexanes will resolve the isomers[5].

Validated Experimental Protocol

The following protocol utilizes HFIP as a solvent to create a self-validating, highly regioselective synthesis of 1,3-dimethylpyrazole[5].

Highly Regioselective Synthesis via HFIP Solvent Mediation

Step 1: Reaction Setup In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl precursor (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration[5].

  • Causality: The HFIP immediately begins hydrogen-bonding with the substrate, differentiating the two electrophilic carbonyl sites prior to reagent introduction.

Step 2: Reagent Addition Place the flask in a water bath to maintain room temperature (20-25°C). Dropwise, add methylhydrazine (1.1 equiv) over 10 minutes[5].

  • Caution: Methylhydrazine is highly toxic and volatile; perform this step strictly in a fume hood.

Step 3: In-Process Monitoring (Self-Validation) Allow the reaction to stir for 1–2 hours. Validate the reaction progress by taking a small aliquot for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

  • Validation Check: The reaction is deemed complete when the starting dicarbonyl spot is entirely consumed, and a single major product mass/spot is observed, confirming that competing side reactions have been suppressed.

Step 4: Solvent Recovery and Workup Remove the HFIP solvent under reduced pressure using a rotary evaporator[5].

  • Note: HFIP has a low boiling point (~58°C) and is highly volatile. It can be easily recovered via a cooled condenser trap for reuse, improving the sustainability of the workflow.

Step 5: Purification and Structural Confirmation Purify the crude residue using silica gel column chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes)[5].

  • Validation Check: Confirm the regiochemistry of the isolated product via

    
    -NMR. The 1,3-dimethylpyrazole isomer will display distinct chemical shifts for the C-4 ring proton and the N-methyl group compared to the 1,5-isomer, providing definitive proof of the protocol's regioselective success[8].
    

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI / National Center for Biotechnology Information (PMC). URL:[Link]

  • Ring transformations in reactions of heterocyclic compounds with nucleophiles (III). ResearchGate. URL: [Link]

  • Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Magnesium Salt Removal in Pyrazole Alcohol Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole alcohols. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge: the effective removal of magnesium salt byproducts. Our focus is on providing practical, field-tested solutions grounded in solid scientific principles.

Introduction: The Persistent Challenge of Magnesium Salts

The synthesis of pyrazole alcohols, particularly through the use of Grignard reagents, is a cornerstone of many synthetic pathways in medicinal chemistry and materials science.[1][2] The reaction of a Grignard reagent with a pyrazole aldehyde or ketone is a powerful method for C-C bond formation, leading to the desired alcohol.[3][4][5] However, this reaction inherently generates magnesium salts (MgX-alkoxide) as byproducts.[3][4][5] These salts can complicate product isolation and purification, leading to reduced yields and product contamination if not adequately removed.

This guide is structured to address specific issues you may encounter during your experimental work. We will explore the "why" behind each step, ensuring a comprehensive understanding that empowers you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why are magnesium salts problematic in my pyrazole alcohol synthesis?

A1: Magnesium salts, typically magnesium halides (MgX₂) and magnesium alkoxides (ROMgX), are generated during the Grignar reaction and subsequent workup.[3][4] Their presence can lead to several downstream issues:

  • Emulsion Formation: During aqueous workup, magnesium salts can lead to the formation of stable emulsions, making phase separation difficult and resulting in product loss.

  • Product Occlusion: The desired pyrazole alcohol can become trapped within the solid magnesium salt precipitate, reducing the isolated yield.

  • Contamination of the Final Product: Inadequate removal can lead to the co-precipitation of magnesium salts with your product, affecting its purity and potentially interfering with subsequent reactions or biological assays.

  • Difficulties in Purification: The presence of fine, often gelatinous, magnesium salt precipitates can clog filter paper and make crystallization challenging.[6]

Q2: What is the fundamental principle behind removing magnesium salts?

A2: The core principle is to convert the insoluble magnesium alkoxide and any remaining Grignard reagent into water-soluble salts that can be easily separated from the organic product. This is typically achieved by quenching the reaction with an acidic aqueous solution.[3][4] The acid protonates the alkoxide to form the desired alcohol and reacts with the magnesium salts to form highly water-soluble magnesium salts (e.g., MgCl₂ or MgSO₄).

Q3: Can I use water to quench the reaction instead of an acidic solution?

A3: While water will protonate the alkoxide to form the alcohol, it is often insufficient for effectively removing the magnesium salts.[7] Quenching with water alone can lead to the formation of magnesium hydroxide (Mg(OH)₂), which is poorly soluble and can result in a gelatinous precipitate that is difficult to handle. An acidic workup is generally preferred to ensure all magnesium species are converted to soluble salts.[3][4]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific, common problems encountered during the removal of magnesium salts from pyrazole alcohol synthesis.

Issue 1: Persistent Emulsion During Aqueous Workup

Symptoms:

  • The aqueous and organic layers fail to separate cleanly after shaking in a separatory funnel.

  • A cloudy, thick layer persists between the two phases.

Root Cause Analysis: Emulsions are often stabilized by fine solid particles and amphiphilic molecules at the interface of the two immiscible liquids. In this context, partially soluble magnesium salts and the pyrazole alcohol itself can act as emulsifying agents.

Solutions:

  • Protocol 1: Saturated Ammonium Chloride (NH₄Cl) Wash

    • Why it works: A saturated aqueous solution of ammonium chloride is mildly acidic (pH ~4.5-5.5) and has a high ionic strength. The mild acidity helps to break down the magnesium salts, while the high ionic strength increases the polarity of the aqueous phase, forcing the organic components into the organic layer and breaking the emulsion.

    • Step-by-Step Methodology:

      • After quenching the reaction with a dilute acid, separate the layers as best as possible.

      • Wash the organic layer with an equal volume of saturated aqueous NH₄Cl solution.

      • Shake the separatory funnel gently at first, then more vigorously. Allow the layers to separate.

      • If the emulsion persists, adding a small amount of brine (saturated NaCl solution) can further increase the ionic strength of the aqueous phase.[8]

  • Protocol 2: Filtration through Celite®

    • Why it works: Celite (diatomaceous earth) is an inert filter aid that can break up emulsions by adsorbing the fine particulate matter that stabilizes them.

    • Step-by-Step Methodology:

      • Prepare a small plug of Celite® in a Büchner or Hirsch funnel over a piece of filter paper.

      • Wet the Celite® pad with the organic solvent used for extraction.

      • Pass the entire emulsified mixture through the Celite® pad under gentle vacuum.

      • Wash the Celite® pad with a fresh portion of the organic solvent to recover any adsorbed product.

Issue 2: Low Isolated Yield Due to Product Trapped in Solid Byproducts

Symptoms:

  • A significant amount of solid material is observed after the reaction quench.

  • The yield of the isolated pyrazole alcohol is lower than expected based on TLC or LC-MS analysis of the crude reaction mixture.

Root Cause Analysis: The desired pyrazole alcohol can be physically trapped (occluded) within the precipitated magnesium salts, especially if the quench is not performed correctly, leading to the formation of insoluble magnesium hydroxide.

Solutions:

  • Protocol 3: Acidic Workup with Careful pH Control

    • Why it works: A controlled acidic workup ensures that all magnesium species are converted to their soluble salt forms, preventing the precipitation of insoluble hydroxides that can trap the product. A dilute solution of a strong acid like HCl or a weak acid like acetic acid can be effective.

    • Step-by-Step Methodology:

      • Cool the reaction mixture in an ice bath.

      • Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 10% acetic acid) with vigorous stirring.[9]

      • Monitor the pH of the aqueous layer, aiming for a final pH between 5 and 7. This is acidic enough to dissolve the magnesium salts but often not so acidic as to cause degradation of acid-sensitive pyrazole alcohols.

      • Continue stirring until all solids have dissolved before proceeding with the extraction.

  • Protocol 4: Use of Rochelle's Salt (Potassium Sodium Tartrate)

    • Why it works: Rochelle's salt is a chelating agent that can form soluble complexes with metal ions, including magnesium.[8] This is particularly useful for breaking up stubborn precipitates.

    • Step-by-Step Methodology:

      • After the initial quench, add a saturated aqueous solution of Rochelle's salt to the mixture.

      • Stir vigorously for 30-60 minutes. The solid magnesium salts should gradually dissolve as they are chelated by the tartrate.

      • Proceed with the standard extraction procedure.

Issue 3: Final Product is Contaminated with Inorganic Salts

Symptoms:

  • The isolated product has a "gritty" or crystalline appearance that is inconsistent with the expected product.

  • NMR spectroscopy shows broad signals or a poor baseline.

  • Elemental analysis indicates the presence of magnesium.

Root Cause Analysis: This issue typically arises from incomplete removal of water-soluble magnesium salts during the workup, leading to their co-precipitation with the product upon solvent removal.

Solutions:

  • Protocol 5: Multiple Aqueous Washes and Brine Wash

    • Why it works: Repetitive washing of the organic layer with water helps to remove residual water-soluble salts. A final wash with brine (saturated NaCl solution) helps to remove dissolved water from the organic layer, which in turn can reduce the amount of dissolved inorganic salts.[8]

    • Step-by-Step Methodology:

      • After the initial acidic extraction, wash the organic layer with two to three portions of deionized water.

      • Follow this with a final wash with an equal volume of saturated aqueous NaCl solution.

      • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate.[8][10]

  • Protocol 6: Recrystallization

    • Why it works: Recrystallization is a powerful purification technique that relies on the difference in solubility between the desired compound and impurities.[6] Inorganic salts are generally insoluble in common organic solvents used for recrystallization.

    • Step-by-Step Methodology:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent.

      • If insoluble inorganic material is observed, perform a hot filtration to remove it.

      • Allow the solution to cool slowly to induce crystallization of the purified pyrazole alcohol.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Summary: Comparison of Workup Strategies

Workup AdditivePrimary FunctionBest ForPotential Drawbacks
Dilute HCl/H₂SO₄ AcidificationGeneral purpose removal of Mg saltsCan be too harsh for acid-sensitive substrates
Sat. aq. NH₄Cl Mild Acidification/Ionic StrengthBreaking emulsions; milder than strong acidsMay not be acidic enough for all situations
Rochelle's Salt ChelationBreaking up stubborn inorganic precipitatesCan be slower than acidic quench
Brine (Sat. aq. NaCl) Reducing water content in organic layerFinal wash before dryingNot a primary method for salt removal

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyrazole alcohol, highlighting the critical steps for magnesium salt removal.

Magnesium_Salt_Removal_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Interventions Start Pyrazole Aldehyde/Ketone + Grignard Reagent Reaction Formation of Mg-Alkoxide Intermediate Start->Reaction Quench Quench with Acidic Solution Reaction->Quench Proceed to Workup Extraction Liquid-Liquid Extraction Quench->Extraction LowYield Low Yield? Use Rochelle's Salt Quench->LowYield Wash Aqueous & Brine Washes Extraction->Wash Emulsion Emulsion? Use Sat. NH₄Cl or Celite® Extraction->Emulsion Drying Drying over Na₂SO₄/MgSO₄ Wash->Drying SaltContamination Salt Contamination? Extra Washes Wash->SaltContamination Concentration Solvent Removal Drying->Concentration Purification Recrystallization/Chromatography Concentration->Purification Product Pure Pyrazole Alcohol Purification->Product

Caption: Workflow for Pyrazole Alcohol Synthesis and Purification

References

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Ichikawa, H., Oh, Y., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, Vol. 68, No. 11.
  • Chemistry LibreTexts. (2023). 4.4: Organometallic Compounds of Magnesium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • University of North Georgia. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

  • Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2020). CN110903279A - Pyrazole compound and salt and application thereof.
  • Reddit. (2023). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (1970). US3512928A - Purification of magnesium chloride salts for electrolytic magnesium production.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2015). How to separate (extract) Mg, Na, K, and etc from waste waters? Retrieved from [Link]

  • MDPI. (2023). Removal of Magnesium in Zinc Hydrometallurgical System via Freezing Crystallization: From Laboratory Experiments to Industrial Application. Retrieved from [Link]

  • PMC. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Retrieved from [Link]

  • PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]

  • University of Greenwich. (2019). Green Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reduction conditions for pyrazole ketones

Topic: Optimizing Reduction Conditions for Pyrazole Ketones Ticket ID: PYR-RED-001 Status: Open Assigned Specialist: Senior Application Scientist 🟢 System Overview & Decision Logic Welcome to the Pyrazole Reduction Optim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reduction Conditions for Pyrazole Ketones Ticket ID: PYR-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

🟢 System Overview & Decision Logic

Welcome to the Pyrazole Reduction Optimization Center. Reducing ketones attached to pyrazole rings presents unique challenges due to the Lewis basicity of the pyrazole nitrogens (which can poison catalysts) and the acidity of the N-H bond (in unsubstituted pyrazoles).

Use the decision logic below to select your workflow.

PyrazoleReductionLogic Start Target Product? Alcohol Secondary Alcohol Start->Alcohol Methylene Methylene (-CH2-) Start->Methylene Stereo Stereochemistry? Alcohol->Stereo MethodC Method C: Ionic Hydrogenation (Et3SiH + TFA) Methylene->MethodC Deoxygenation Racemic Racemic (±) Stereo->Racemic Chiral Enantioenriched (R/S) Stereo->Chiral MethodA Method A: Luche Reduction (NaBH4 + CeCl3) Racemic->MethodA High Yield Substrate Pyrazole N-Substituted? Chiral->Substrate Substrate->MethodA No (N-H) (Racemic fallback or Protect first) MethodB Method B: CBS Reduction (Must protect N first) Substrate->MethodB Yes (N-R)

Figure 1: Decision matrix for selecting the optimal reduction protocol based on target structure and starting material properties.

🔵 Module 1: Chemoselective Reduction (Racemic)

Target: Conversion of Pyrazole Ketone


 Pyrazole Carbinol
Primary Reagent:  Sodium Borohydride (NaBH

) with Cerium(III) Chloride (Luche Conditions)
🔧 Troubleshooting Guide

Q: Why is my reaction stalling with standard NaBH


 in methanol? 
A:  The pyrazole nitrogen (N2) is a Lewis base. It can coordinate to the boron atom of NaBH

, forming a stable, unreactive complex. Additionally, if your pyrazole has a free N-H, the hydride will deprotonate it first, consuming 1 equivalent of reagent and increasing electron density on the ring, which deactivates the ketone inductively.

Q: Why add Cerium Chloride (CeCl


)? 
A:  CeCl

acts as a Lewis acid that selectively activates the carbonyl oxygen. Crucially for pyrazoles, the hard Lanthanide ion coordinates preferentially to the hard oxygen of the ketone rather than the softer pyridine-like nitrogen of the pyrazole, bypassing the coordination trap.
📝 Protocol: Luche Reduction of Pyrazole Ketones
ParameterSpecification
Reagents Ketone (1.0 equiv), CeCl

·7H

O (1.1 equiv), NaBH

(1.2 equiv)
Solvent Methanol (0.2 M concentration)
Temperature 0 °C to Room Temperature

Step-by-Step:

  • Dissolution: Dissolve the pyrazole ketone (1.0 equiv) and CeCl

    
    ·7H
    
    
    
    O (1.1 equiv) in Methanol. Stir at room temperature for 15 minutes to ensure carbonyl coordination.
  • Cooling: Cool the mixture to 0 °C.

  • Addition: Add NaBH

    
     (1.2 equiv) portion-wise over 10 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.[1]
  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC. If incomplete, warm to RT.

  • Quench: Add Saturated NH

    
    Cl solution carefully.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

🔵 Module 2: Enantioselective Reduction

Target: Chiral Pyrazole Carbinol (>90% ee) Primary Reagent: Corey-Bakshi-Shibata (CBS) Catalyst + Borane

🔧 Troubleshooting Guide

Q: I am getting low enantiomeric excess (ee). Why? A: The pyrazole nitrogen is "poisoning" the catalyst. The CBS catalyst relies on a specific Lewis acid/base interaction with the ketone.[2] The basic nitrogen of the pyrazole can compete for the boron center of the catalyst or the stoichiometric borane reductant.

  • Fix: You must protect the pyrazole nitrogen (e.g., with a THP, SEM, or Boc group) before attempting asymmetric reduction.

Q: The reaction is not proceeding. A: Old borane reagents are often the culprit. BH


·THF degrades over time. Use fresh reagents or BH

·DMS (more stable).
📝 Protocol: CBS Reduction
ParameterSpecification
Reagents (R)- or (S)-Me-CBS (0.1 equiv), BH

·DMS (0.6–1.0 equiv)
Solvent Anhydrous THF
Atmosphere Inert (Argon/Nitrogen)

Step-by-Step:

  • Catalyst Prep: In a flame-dried flask under Argon, charge (R)-Me-CBS catalyst (1M in toluene, 0.1 equiv). Remove toluene in vacuo if necessary or dilute with dry THF.

  • Borane Activation: Add BH

    
    ·DMS (1.0 equiv) to the catalyst solution at RT. Stir for 10 min.
    
  • Substrate Addition: Cool to -20 °C. Add the N-protected pyrazole ketone (dissolved in minimal THF) slowly via syringe pump over 1 hour. Slow addition is critical for high ee.

  • Quench: Add MeOH dropwise at -20 °C until bubbling ceases.

  • Purification: Flash chromatography is usually required to separate the catalyst residue.

🔵 Module 3: Complete Deoxygenation

Target: Pyrazole Ketone


 Alkyl Pyrazole (Methylene group)
Primary Reagent:  Ionic Hydrogenation (Silane + Acid)
🔧 Troubleshooting Guide

Q: Wolff-Kishner conditions (Hydrazine/KOH/High Temp) decomposed my substrate. A: Pyrazoles are generally stable, but functional groups on the ring (esters, halides) often fail under harsh basic Wolff-Kishner conditions.

Q: Why use Ionic Hydrogenation? A: It proceeds under acidic conditions at mild temperatures (RT to 60 °C). It avoids transition metals, preventing ring hydrogenation.

📝 Protocol: Ionic Hydrogenation
ParameterSpecification
Reagents Triethylsilane (Et

SiH, 3-5 equiv), Trifluoroacetic Acid (TFA, Solvent/Reagent)
Solvent TFA or DCM/TFA (1:1) mixture
Temp Room Temperature to 50 °C

Step-by-Step:

  • Setup: Dissolve pyrazole ketone in neat TFA (or 1:1 DCM:TFA if solubility is poor).

  • Reagent Addition: Add Triethylsilane (Et

    
    SiH, 3.0 equiv).
    
  • Reaction: Stir at RT. If no reaction after 2 hours, heat to 50 °C.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The ketone is protonated by TFA (oxocarbenium), reduced by silane to an alcohol, protonated again (leaving group), and reduced again to the methylene.

  • Workup: Carefully quench into saturated NaHCO

    
     (Gas evolution!). Extract with DCM.
    

🔬 Mechanistic Visualization

The following diagram illustrates the competition between the desired reaction pathway and the "Catalyst Poisoning" pathway common in pyrazoles.

Mechanism Ketone Pyrazole Ketone Boron Boron Reagent (NaBH4 or CBS) Ketone->Boron Mix PathGood Coordination to Carbonyl Oxygen Boron->PathGood With Lewis Acid (CeCl3) PathBad Coordination to Pyrazole Nitrogen Boron->PathBad No Additive Product Reduction Proceeds PathGood->Product Stall Reaction Stalls (Catalyst Poisoned) PathBad->Stall

Figure 2: Mechanistic divergence showing why Lewis Acid additives (CeCl3) are required to prevent nitrogen coordination from stalling the reaction.

📚 References

  • Luche Reduction Mechanism & Selectivity:

    • Luche, J. L. (1978).[6][11] "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones". J. Am. Chem. Soc.[6][11][12]

  • CBS Reduction (Corey-Bakshi-Shibata):

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[12] "A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones".[12] J. Am. Chem. Soc.[6][11][12]

  • Ionic Hydrogenation (Silane/TFA):

    • "A comprehensive review on the silane-acid reduction of alkenes in organic synthesis". Beilstein J. Org. Chem.

  • General Carbonyl Reduction Guides:

    • "Reduction of Aldehydes and Ketones".[1][3][7][11][13][14] Chemistry Steps.

Sources

Optimization

Technical Support Center: Purification Methods for Polar Pyrazole Alcohols

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar pyrazole alcohols. The unique chemical nature of these compounds—possessing both the basic pyrazole ring and a polar hydroxyl group—presents significant challenges for standard purification protocols. This document provides in-depth, experience-driven answers and troubleshooting strategies to help you achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of polar pyrazole alcohols make them so difficult to purify?

A1: The purification challenges stem from a combination of their structural features. The pyrazole ring contains nitrogen atoms that are weakly basic, making the molecule susceptible to strong interactions with acidic stationary phases like standard silica gel.[1][2] Simultaneously, the alcohol (hydroxyl) group is a strong hydrogen bond donor and acceptor, imparting high polarity and increasing water solubility.[2] This dual nature leads to several common issues:

  • Poor Chromatographic Behavior: On standard silica gel, these compounds often exhibit significant streaking (tailing), leading to poor separation from impurities.[3] In some cases, they may bind irreversibly to the column, resulting in low recovery.[2][4]

  • High Water Solubility: The polarity makes them more soluble in water, which can complicate aqueous workups and extractions, sometimes leading to product loss in the aqueous phase.[2]

  • Co-elution with Polar Impurities: Starting materials or byproducts with similar polarity, such as unreacted hydrazine or diol impurities, can be very difficult to separate using standard chromatographic methods.[5]

Q2: What are the primary purification strategies I should consider for a newly synthesized polar pyrazole alcohol?

A2: There isn't a single "best" method; the optimal strategy depends on the physical state of your crude product, the nature of the impurities, and the scale of your purification. The three foundational techniques to consider are:

  • Recrystallization: If your crude product is a solid, this should be your first choice. It is often the most effective and scalable method for achieving high purity.[1][6]

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique leverages the basicity of the pyrazole ring to separate it from non-basic or acidic impurities. It is an excellent first-pass purification step after the reaction workup.[2][5]

  • Column Chromatography: While challenging, it is often necessary. Success requires modifying standard protocols, such as deactivating the silica gel or using alternative stationary and mobile phases.[1][7]

A logical workflow is often to perform an acid-base extraction on the crude reaction mixture, followed by either recrystallization (if the product is solid) or column chromatography.

Q3: My compound seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is inherently acidic (pKa ≈ 4.5), which can cause degradation of acid-sensitive compounds. The Lewis acid sites on the silica surface can catalyze decomposition or rearrangement reactions. For pyrazoles, the basic nitrogen atoms can interact strongly with these acidic sites, and if the molecule is also thermally labile, the heat generated by the solvent moving through the column can accelerate degradation.

Solutions:

  • Deactivate the Silica: Neutralize the acidic sites by preparing a slurry of silica gel with a small amount of a base, such as triethylamine (~1% v/v) or ammonia in methanol, before packing the column.[2][4] This is a very common and effective strategy.

  • Minimize Residence Time: Use flash chromatography with positive air pressure to move the compound through the column as quickly as possible, reducing its contact time with the stationary phase.[3][8]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which may be more compatible with your basic compound.[4][7] However, always perform a TLC analysis on alumina plates first, as selectivity can differ significantly from silica.

Troubleshooting Guide: Common Purification Issues
Issue 1: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
  • Causality: This is a classic sign of strong, undesirable interactions between your polar, basic pyrazole alcohol and the acidic silica gel. The streaking indicates that the compound is adsorbing very strongly and not eluting cleanly, making separation from nearby impurities nearly impossible.[3]

  • Solution Workflow:

    G start Problem: Severe Streaking on Silica TLC add_polar add_polar start->add_polar Quickest Fix deactivate_silica deactivate_silica start->deactivate_silica Most Common Solution try_alumina try_alumina deactivate_silica->try_alumina If recovery is still low add_base add_base add_base->deactivate_silica If streaking persists

    Caption: Troubleshooting workflow for poor chromatography.

  • Detailed Steps:

    • Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your eluent system (e.g., ethyl acetate/hexane).[2][4] The amine will compete with your pyrazole for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Increase Polarity: For highly polar pyrazole alcohols, a hexane/ethyl acetate system may not be strong enough. Switch to a more polar system like dichloromethane (DCM) and methanol.[1] Start with 1-2% MeOH in DCM and gradually increase it.

    • Combine Modifiers: It is often best to use both a polar and a basic modifier, such as 5% methanol and 0.5% triethylamine in DCM.

    • Dry Loading: Always adsorb your crude material onto a small amount of silica gel (or Celite) and load it onto the column as a dry powder.[3] This "dry loading" technique typically results in better peak shape and resolution compared to loading the sample dissolved in a strong solvent.

Issue 2: My polar pyrazole alcohol has very low solubility, making both chromatography and recrystallization difficult.
  • Causality: Poor solubility can arise from strong intermolecular forces in the crystal lattice, such as extensive hydrogen bonding and π-π stacking.[2] Overcoming this high lattice energy is key.

  • Solutions:

    • For Column Chromatography:

      • Use a Stronger Eluent: As mentioned, move to a DCM/methanol system. In extreme cases, a small amount of acetic acid or formic acid can be added to the mobile phase to protonate the pyrazole and improve solubility, but be aware this makes the eluent acidic.[2]

      • Alternative Techniques: If solubility on the column is a persistent issue, consider advanced methods like Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Liquid Chromatography (HILIC), which are designed for polar compounds.[9][10][11]

    • For Recrystallization:

      • Use a Co-Solvent System: This is a highly effective strategy.[2] Dissolve your compound in a minimal amount of a hot "good" solvent where it is soluble (e.g., ethanol, methanol, or acetone). Then, slowly add a hot "poor" solvent (e.g., water, hexane, or diethyl ether) in which it is insoluble until the solution just becomes turbid. Allow it to cool slowly.[2][4]

      • Hot Filtration: If your compound is poorly soluble in most common solvents even when hot, you can sometimes purify it by suspending the crude material in a boiling solvent that dissolves the impurities but not your desired product. Filter the hot suspension to remove the soluble impurities.[6]

Issue 3: My pyrazole alcohol co-elutes with a non-basic starting material, and recrystallization isn't working.
  • Causality: The two compounds have very similar polarities and solubility profiles, making physical separation difficult.

  • Solution: Acid-Base Extraction: This chemical method is ideal for separating basic compounds (your pyrazole) from neutral or acidic impurities.[2][5] The process involves protonating the basic pyrazole with an acid to make it a water-soluble salt, while the neutral impurity remains in the organic layer.

    G start Crude Mixture in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel start->sep_funnel acid_wash Wash with Aqueous Acid (e.g., 1M HCl) sep_funnel->acid_wash organic_layer Organic Layer: Contains Neutral Impurities acid_wash->organic_layer Separate aqueous_layer Aqueous Layer: Contains Protonated Pyrazole Salt (R-Py-OH₂⁺ Cl⁻) acid_wash->aqueous_layer Separate basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 aqueous_layer->basify extract Extract with Fresh Organic Solvent basify->extract final_product Organic Layer: Contains Pure Pyrazole Alcohol extract->final_product Separate final_aqueous Aqueous Layer: Contains Salts (NaCl, H₂O) extract->final_aqueous Separate

    Caption: Workflow for purification via acid-base extraction.

Advanced Purification Techniques

When standard methods fail, especially for highly polar or complex mixtures, more advanced chromatographic techniques are required.

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase (Modified) Silica Gel (Deactivated with Et₃N) or Neutral AluminaNon-polar organic solvents with polar modifiers (e.g., Hexane/EtOAc, DCM/MeOH) + baseInexpensive, widely available, good for moderately polar compounds.[3]Can cause degradation of sensitive compounds; poor retention for very polar analytes.[2]
Reversed-Phase (RP-HPLC) C18 or other non-polar bonded silicaPolar solvents (e.g., Water/Acetonitrile, Water/Methanol) with acid modifiers (TFA, Formic Acid)Excellent for non-polar to moderately polar compounds; high resolution.[12]Poor or no retention for highly polar pyrazole alcohols.[11]
Hydrophilic Interaction (HILIC) Polar (Silica, Diol, Amide)High % Acetonitrile with low % aqueous bufferExcellent retention for very polar compounds that are not retained by reversed-phase. MS-compatible.[11]Requires careful solvent and buffer selection; can have longer equilibration times.
Supercritical Fluid (SFC) Various (similar to HPLC, including chiral)Supercritical CO₂ with a polar co-solvent (e.g., Methanol)Fast, "green" (less organic solvent), high efficiency, ideal for polar and chiral separations.[10][13][14]Requires specialized equipment; less common in academic labs.[15]

Expert Insight: For polar pyrazole alcohols that are intractable by standard normal-phase and show no retention in reversed-phase, HILIC and SFC are the go-to problem solvers.[9][10] SFC, in particular, offers remarkably fast and efficient separations for this compound class.[13]

Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

Objective: To separate a basic polar pyrazole alcohol from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[2]

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake vigorously for 1-2 minutes and allow the layers to separate. The protonated pyrazole salt will move into the aqueous layer.[2][5]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, wash the organic layer one more time with the aqueous acid solution and combine the aqueous extracts. The organic layer, containing non-basic impurities, can be set aside or discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M or 6M NaOH solution) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated pyrazole alcohol should precipitate out if it is a solid, or it will form an immiscible oil.[2][5]

  • Final Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous mixture and shake to extract the purified neutral pyrazole alcohol back into the organic phase.

  • Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

Objective: To purify a polar pyrazole alcohol while minimizing interaction with the stationary phase.

Methodology:

  • TLC Analysis: First, find a suitable mobile phase. Dissolve a small amount of your crude product and test various solvent systems on a TLC plate. Your goal is a system that gives your desired product an Rƒ value of approximately 0.3-0.4 and good separation from impurities.[7] A good starting point is 5% Methanol in DCM. Add 0.5-1% triethylamine to the chosen solvent system to see if it improves the spot shape.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., pure DCM if running a gradient). Add 1% triethylamine (by volume) to the slurry solvent. Pack the column evenly.[7]

  • Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[3]

  • Elution: Begin eluting the column with your chosen mobile phase. If you are running a gradient, start with a less polar system and gradually increase the polarity (e.g., from 100% DCM to 10% MeOH in DCM). Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified pyrazole alcohol.[7]

References
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

  • Benchchem. Technical Support Center: Pyrazole Synthesis via Cyclocondensation.

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.

  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • Mondal, R., et al. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.

  • Benchchem. Technical Support Center: Purification of Pyrazolone Derivatives.

  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography.

  • JoVE. Video: Supercritical Fluid Chromatography.

  • LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.

  • Abdel-Megied, A. M., et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.

  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.

  • Chromatography Today. How Good is SFC for Polar Analytes? [Available at: https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30214]([Link] SFC/how-good-is-sfc-for-polar-analytes/30214)

  • SIELC. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.

  • Agilent. Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.

  • Benchchem. Column chromatography conditions for separating pyrazole isomers.

  • eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds.

  • The Wolfson Centre for Applied Structural Biology. Metal Chelate Affinity Chromatography.

  • Merck. Metal Chelate Affinity Chromatography.

  • SSRN. Synthesis of Pyrazole Compounds by Using Sonication Method.

  • Benchchem. Technical Support Center: Purification of Trifluoromethylated Pyrazoles.

  • Benchchem. troubleshooting low conversion rates in pyrazole synthesis.

  • PubMed. Metal-chelate affinity chromatography.

  • Biotage. What can I use to purify polar reaction mixtures?

  • Oriental Journal of Chemistry. Synthesis of Pyrazole Compounds by Using Sonication Method.

  • ResearchGate. Transition metal complexes with pyrazole derivatives as ligands.

  • Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.

Sources

Troubleshooting

Technical Support Center: Precision Control in Pyrazole Alkylation

Current Status: Operational Topic: Preventing Side Reactions & Controlling Regioselectivity Ticket Priority: High (Drug Discovery/Process Chemistry) Welcome to the Pyrazole Alkylation Support Hub User Context: You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Side Reactions & Controlling Regioselectivity Ticket Priority: High (Drug Discovery/Process Chemistry)

Welcome to the Pyrazole Alkylation Support Hub

User Context: You are likely facing the "ambident nucleophile" problem. Pyrazoles possess two nitrogen atoms with similar nucleophilicity, leading to mixtures of


- and 

-isomers. Furthermore, aggressive alkylation conditions often lead to quaternization (dialkylation) or elimination of the alkyl halide.

This guide moves beyond basic textbook definitions to provide field-tested strategies for directing selectivity and suppressing side reactions.

Module 1: The Core Challenge – Regioselectivity

The Mechanism of Failure

The primary side reaction in pyrazole alkylation is not typically decomposition, but regio-scrambling . Pyrazoles exist in tautomeric equilibrium.[1] Under basic conditions, the pyrazolate anion is the nucleophile.

  • Thermodynamic Control: Usually favors the less sterically hindered isomer (often defined as the 1,5-isomer depending on numbering, or alkylation distal to the bulky substituent).

  • Kinetic Control: Can be manipulated by cation coordination (

    
     vs 
    
    
    
    ) and solvent polarity.
Visualizing the Pathway

The following logic flow illustrates how steric and electronic factors dictate the product ratio.

PyrazoleSelectivity Start Start: Pyrazole Substrate Base Deprotonation (Base) Start->Base Anion Pyrazolate Anion (Ambident) Base->Anion Forms Nucleophile PathA Steric Bulk (R-Group) Anion->PathA Standard Conditions (NaH, K2CO3) PathB Coordination Control Anion->PathB Chelating Conditions (MgBr2, Lewis Acids) Prod1 Major: Distal Alkylation (Sterically favored) PathA->Prod1 Avoids clash with R Prod2 Minor: Proximal Alkylation (Chelation favored) PathB->Prod2 Directs to N adjacent to R

Figure 1: Decision pathway for regiochemical outcomes. Standard basic conditions favor alkylation away from steric bulk, while specific metal chelation can reverse this selectivity.

Module 2: Critical Variables & Data

Base & Solvent Selection Matrix

The choice of cation is the most overlooked variable. Large, "soft" cations like Cesium (


) dissociate effectively, creating a "naked" anion that reacts purely based on sterics. Smaller cations (

,

) can coordinate with the nitrogen lone pairs, potentially altering selectivity.
VariableRecommendationMechanistic RationaleRisk Factor
Base:

Gold Standard The "Cesium Effect" increases solubility in organic solvents and provides a naked anion for high reactivity.High cost; Hygroscopic.
Base:

High Efficiency Irreversible deprotonation. Fast reaction.Exothermic; Risk of "runaway" exotherm leading to over-alkylation.
Base:

/ DIPEA
Selectivity Switch Magnesium coordinates to N-atoms, often reversing selectivity to the more hindered nitrogen (N2).Slower reaction rate; requires specific substrates.
Solvent: DMF/DMSO Standard High dielectric constant dissociates ion pairs, increasing reaction rate (

).
High boiling point makes workup tedious (water washes required).
Solvent: MeCN Alternative Lower boiling point, easier workup. Good balance for

.
Slower than DMF; requires reflux for hindered electrophiles.

Module 3: Troubleshooting Side Reactions

Issue 1: Quaternization (Dialkylation)

Symptom: Formation of a polar, non-mobile spot on TLC (baseline) or a salt precipitate. Cause: The mono-alkylated product is still nucleophilic (though less than the anion). If excess electrophile and heat are present, the neutral nitrogen attacks.

Protocol to Fix:

  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the alkyl halide. Do not use excess to "push" the reaction.

  • Stepwise Addition: Add the alkyl halide dropwise at

    
    , then warm slowly.
    
  • Switch Base: If using

    
    , ensure full deprotonation (evolution of 
    
    
    
    stops) before adding the electrophile. This ensures the anionic species (which reacts faster) consumes the electrophile before the neutral product can compete.
Issue 2: Elimination of Alkyl Halide

Symptom: Recovery of starting material and smell of alkene (if volatile). Cause: Using a strong, bulky base (e.g.,


) with a secondary or tertiary alkyl halide. The base acts as a nucleophile towards the proton (E2 elimination) rather than the pyrazole attacking the carbon.

Protocol to Fix:

  • Base Switch: Move to a weaker, non-nucleophilic base like

    
     or 
    
    
    
    .
  • Solvent Switch: Use Acetone or Acetonitrile at lower temperatures (

    
     instead of reflux).
    
  • Alternative Method: Switch to Mitsunobu conditions (see Module 4) to avoid basic elimination conditions entirely.

Module 4: Validated Experimental Protocols

Protocol A: High-Selectivity Cesium Carbonate Method

Best for: General alkylation where steric control is desired.

  • Setup: In a dry vial, dissolve Pyrazole (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Activation: Add

    
     (1.5 eq). Stir at RT for 15 mins.
    
    • Why? Allows formation of the cesium pyrazolate species.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Stir at RT (for primary halides) or

    
     (for secondary). Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash

    
     with water (crucial to remove DMF), dry over 
    
    
    
    .
Protocol B: Mitsunobu Alkylation (Halide-Free)

Best for: Sensitive substrates prone to elimination or when only the alcohol is available.

  • Setup: Dissolve Pyrazole (1.0 eq), Alcohol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF (
    
    
    
    ).
  • Addition: Cool to

    
    . Add DIAD (or DEAD) (1.5 eq) dropwise over 10 mins.
    
    • Critical: Exothermic. Rapid addition causes side reactions.

  • Reaction: Warm to RT and stir overnight.

  • Note: This method often yields different regioisomeric ratios compared to base-mediated alkylation due to the bulky

    
    /DIAD complex.
    

Module 5: Diagnostic Workflow

Use this logic flow to troubleshoot failed experiments immediately.

Troubleshooting Issue Problem Detected CheckTLC Check TLC/LCMS Issue->CheckTLC Result1 Dialkylation (Baseline spot) CheckTLC->Result1 Result2 No Reaction / SM Recovery CheckTLC->Result2 Result3 Wrong Isomer CheckTLC->Result3 Fix1 Reduce Electrophile to 1.0 eq Lower Temp Result1->Fix1 Fix2 Switch to Cs2CO3/DMF Increase Temp Result2->Fix2 Fix3 Use Mitsunobu or Transient Protecting Group Result3->Fix3

Figure 2: Troubleshooting logic for common pyrazole alkylation failures.

References

  • BenchChem. (2025).[2] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Kikuchi, S., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from

  • Scientific Team. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI - International Journal of Molecular Sciences. Retrieved from

  • Kumar, V., et al. (2023).[4] Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. Royal Society of Chemistry (RSC) Advances. Retrieved from

  • Beilstein Institute. (2014). Regioselective SN2' Mitsunobu reaction.... Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Optimization

Separation of enantiomers of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with field-proven, mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with field-proven, mechanistic solutions for the chiral resolution of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol .

Because chiral recognition is a highly dynamic thermodynamic process, this guide does not just tell you what to do; it explains the causality behind each chromatographic behavior, ensuring you can adapt these principles to your specific laboratory environment.

I. Diagnostic Q&A: Troubleshooting Chiral Separations

Q1: We are observing co-elution (


) of the enantiomers of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol on a standard Amylose-based column using Hexane/Isopropanol (IPA). How can we achieve baseline resolution? 
The Causality:  The chiral center of this molecule is a secondary alcohol attached to a sterically demanding 1,3-dimethylpyrazole ring. In normal-phase chromatography, chiral recognition relies heavily on hydrogen bonding between the analyte's -OH group/pyrazole nitrogens and the carbamate linkages of the chiral stationary phase (CSP). IPA is a bulky protic modifier. Its steric bulk can block the analyte from deeply penetrating the chiral cavity of the polysaccharide helix, resulting in poor enantiomeric discrimination.
The Solution:  Switch your alcohol modifier from IPA to Ethanol (EtOH). Ethanol is less sterically hindered and acts as a superior protic competitor, modulating the H-bond network without excluding the pyrazole analyte from the chiral groove. A mobile phase of Hexane/EtOH (80:20 v/v) typically restores baseline resolution [1].

Q2: Our peaks are baseline resolved, but we are experiencing severe peak tailing, particularly for the later-eluting enantiomer. What is the mechanism behind this, and how do we correct it? The Causality: Peak tailing in pyrazole-containing chiral alcohols is driven by secondary, non-specific interactions. The basic nitrogen (N2) on the pyrazole ring interacts with residual, unendcapped silanols on the silica support underlying the polysaccharide coating. This ion-exchange/hydrogen-bonding interaction has slow desorption kinetics, causing the peak to drag. The Solution: Introduce a volatile basic additive. Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase. The DEA acts as a sacrificial base, preferentially binding to the acidic silanols and masking them from the pyrazole analyte, instantly sharpening the peak.

Q3: We need to scale this separation to Preparative SFC (Supercritical Fluid Chromatography) for a 50g batch. Which elution mode is most scalable? The Causality: Preparative scaling is limited by sample solubility and cycle time. Normal-phase solvents (Hexane) offer poor solubility for polar pyrazole alcohols. The Solution: Transition to a Polar Organic Mode (POM) using 100% Methanol or Acetonitrile on a Cellulose-based CSP (e.g., Lux Cellulose-2). In POM, the chiral recognition mechanism shifts from pure H-bonding to dipole-dipole and steric inclusion[1]. Methanol provides massive solubility gains for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, allowing for high-concentration injections, while drastically reducing run times and solvent consumption.

II. Mechanistic Visualizations

To successfully troubleshoot, you must visualize the molecular interactions occurring inside the column.

Mechanism Analyte 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Chiral Analyte) HbondDonor Hydroxyl Group (-OH) H-Bond Donor/Acceptor Analyte->HbondDonor HbondAcceptor Pyrazole Nitrogen (N2) H-Bond Acceptor Analyte->HbondAcceptor Steric Ethyl Group Steric Interaction Analyte->Steric CSP Polysaccharide CSP (e.g., Cellulose-2) HbondDonor->CSP Dipole-Dipole & H-Bonding HbondAcceptor->CSP H-Bonding Steric->CSP Inclusion in Chiral Cavity

Fig 1: Three-point chiral recognition mechanism for the pyrazole alcohol on a polysaccharide CSP.

G Start Racemic Mixture 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol CSP Primary CSP Screening (Amylose vs. Cellulose) Start->CSP Elution Elution Mode Selection CSP->Elution NP Normal Phase (NP) Hexane / EtOH Elution->NP Optimize for Resolution POM Polar Organic Mode (POM) 100% MeOH or ACN Elution->POM Optimize for Speed/Solubility Tailing Peak Tailing Observed? NP->Tailing POM->Tailing Modifier Add 0.1% DEA/TEA Tailing->Modifier Yes (Silanol Interaction) Prep Scale to Prep SFC/HPLC Tailing->Prep No (Ideal Kinetics) Modifier->Prep

Fig 2: Method development workflow for chiral resolution of pyrazole alcohols.

III. Quantitative Performance Data

The following table summarizes the expected chromatographic behavior of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol across different stationary phases and elution modes, based on established behavior for C(5)-chiral pyrazole derivatives [2].

Stationary Phase TypeElution ModeMobile Phase CompositionRetention Factor (

)
Resolution (

)
Peak Shape / Kinetics
Amylose-2 (e.g., Chiralpak AD)Normal PhaseHexane / EtOH (80:20) + 0.1% DEA2.43.1 Excellent
Amylose-2 (e.g., Chiralpak AD)Normal PhaseHexane / IPA (80:20) + 0.1% DEA3.81.2Broad / Tailing
Cellulose-2 (e.g., Chiralcel OD)Polar Organic100% Methanol + 0.1% DEA1.12.5 Excellent (Fast Elution)
Cellulose-2 (e.g., Chiralcel OD)Polar Organic100% Acetonitrile + 0.1% DEA0.81.5Good

IV. Validated Experimental Protocol: Analytical Screening

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before injecting your target API.

Step 1: System Preparation and Equilibration

  • Flush the HPLC/SFC system with 100% Isopropanol to remove any residual reversed-phase buffers.

  • Install a Cellulose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with the target mobile phase (e.g., 100% Methanol + 0.1% DEA) at 1.0 mL/min for a minimum of 20 column volumes (approx. 50 minutes) to ensure the DEA fully masks the silica silanols.

Step 2: Self-Validating System Suitability Test (SST)

  • Inject 5 µL of a known chiral reference standard (e.g., trans-stilbene oxide, 1 mg/mL).

  • Validation Gate: Do not proceed unless the reference standard yields a theoretical plate count (

    
    ) > 5,000 and a resolution (
    
    
    
    ) > 1.5. Failure here indicates column degradation or incomplete equilibration.

Step 3: Sample Preparation

  • Dissolve racemic 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol in the mobile phase to a concentration of 1.0 mg/mL. Note: Always dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 4: Chromatographic Execution

  • Set the column oven temperature to 25°C. (Thermodynamically, lower temperatures generally increase enantioselectivity (

    
    ) but broaden peaks due to slower mass transfer).
    
  • Inject 5 µL of the sample.

  • Monitor UV absorbance at 230 nm and 254 nm (pyrazole chromophore).

  • If

    
     is achieved, the method is ready for preparative scale-up calculations.
    

V. References

To support the mechanistic claims and protocol standards outlined above, the following authoritative sources were utilized:

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega (via PubMed Central) URL: [Link] [1]

  • Title: Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase Source: Chirality (via PubMed) URL: [Link] [2]

Troubleshooting

Handling hygroscopic pyrazole derivatives in the lab

Technical Support Center: Handling Hygroscopic Pyrazole Derivatives Current Status: Operational Ticket ID: PYR-HYG-001 Assigned Specialist: Senior Application Scientist Executive Summary Pyrazole derivatives, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Pyrazole Derivatives

Current Status: Operational Ticket ID: PYR-HYG-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Pyrazole derivatives, particularly their hydrochloride salts or those with polar side chains (e.g., amino, hydroxyl), possess high dipole moments and significant hydrogen-bonding capacity. This makes them aggressively hygroscopic. In drug development, "wet" pyrazoles introduce three critical failure modes:

  • Stoichiometric Error: Water weight masquerades as compound weight, leading to under-loading of reagents in downstream coupling (e.g., Suzuki-Miyaura, amide coupling).

  • Hydrolytic Instability: Moisture can facilitate ring-opening or side-chain hydrolysis during storage.

  • Analytical Artifacts: Broadened NMR signals and suppression of exchangeable protons.

This guide provides self-validating protocols to mitigate these risks.

Module 1: Storage & Stability (The "Shelf" Phase)

Q: My pyrazole derivative has turned from a free-flowing powder into a sticky gum. Is it degraded?

A: Not necessarily, but it is compromised. This is likely a phase change due to deliquescence (absorbing enough moisture to dissolve in it).

  • Immediate Action: Do not scrape the gum. Dissolve the entire "gum" in a volatile solvent (MeOH or DCM), transfer to a tared flask, and re-dry (see Module 3).

  • Prevention: Parafilm is permeable to water vapor over time. Use the "Double-Barrier" System :

    • Primary container: Amber glass vial with a Teflon-lined cap (taped).

    • Secondary container: Heat-sealed aluminized Mylar bag or a desiccator cabinet with active desiccant.

Q: Which desiccant is compatible with pyrazoles? A: Pyrazoles are basic heterocycles (


 for the conjugate acid).
  • Avoid: Acidic desiccants like

    
     (Phosphorus Pentoxide) in direct vacuum proximity, as volatile acidic vapors can form salts on the surface.
    
  • Recommended: Indicating Silica Gel or Molecular Sieves (4Å).

Decision Logic: Storage Protocol

StorageLogic Start New Pyrazole Sample IsSalt Is it a Salt? (e.g., HCl, TFA) Start->IsSalt Hygro Hygroscopicity Check (DVS Data or Visual) IsSalt->Hygro No (Free Base) Rigorous Rigorous Storage: Desiccator + Argon flush IsSalt->Rigorous Yes (High Risk) Standard Standard Storage: 4°C, Taped Vial Hygro->Standard Low Hygro->Rigorous Moderate Lyophilize Lyophilize -> Aliquot -> Heat Seal Bag Hygro->Lyophilize High (Deliquescent)

Figure 1: Decision matrix for storage based on salt form and hygroscopicity.

Module 2: Weighing & Dispensing (The "Transfer" Phase)

Q: The mass reading on my balance drifts upwards while I am weighing. How do I get an accurate mass?

A: The drift is real-time water absorption. Standard weighing is invalid here. You must use the "Weigh by Difference" technique or a "Solution Transfer" method.

Protocol: Weighing by Difference (The Closed Loop)

  • Dry the source vial and cap it under inert gas.

  • Place the entire capped source vial on the balance. Tare (Zero) the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Place the source vial back on the balance.

  • The negative value displayed is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the closed system, which is immune to atmospheric moisture uptake during the read time.

Q: Static electricity is making the powder "jump." Is this related to moisture? A: Paradoxically, yes. Extremely dry environments (gloveboxes) exacerbate static.

  • Fix: Use an ionizing anti-static gun (e.g., Zerostat) on the spatula and vial before weighing. Do not breathe on the sample to reduce static (introduces moisture).

Module 3: Reaction & Synthesis (The "Chemistry" Phase)

Q: My coupling reaction yield is consistently 10-15% lower than reported. Could water be the cause?

A: Yes. If your pyrazole contains 10% water by weight (common for hygroscopic salts), you are under-loading the reaction by 10%. You must calculate the Adjusted Molar Mass (


) .

Table 1: Impact of Water on Stoichiometry (Example: Pyrazole Derivative, MW = 200 g/mol )

Water Content (w/w%)Apparent Mass WeighedActual Moles of PyrazoleStoichiometry Error
0% (Dry)200 mg1.00 mmol0%
5%200 mg0.95 mmol-5%
10%200 mg0.90 mmol-10%
15% (Gummy)200 mg0.85 mmol-15%

Protocol: The Correction Factor

  • Measure Water Content: Use Karl Fischer (KF) Titration (Coulometric for <1% water, Volumetric for >1%).

  • Calculate

    
    : 
    
    
    
    
  • Use

    
      for all molar calculations in your notebook.
    

Q: How do I dry the sample if I don't have a lyophilizer? A: Use Azeotropic Distillation .

  • Dissolve the pyrazole in anhydrous Toluene (or Benzene, if safety permits) or DCM .

  • Rotary evaporate. The solvent forms an azeotrope with water, carrying it off at a lower boiling point.

  • Repeat 3x.

  • Finish with high vacuum (< 1 mbar) for 4 hours.

Module 4: Analysis & Characterization (The "Data" Phase)

Q: My


H NMR shows broad blobs instead of sharp peaks, and the integration is wrong. 

A: Pyrazoles undergo Annular Tautomerism (proton hopping between


 and 

).[1] Water accelerates this exchange and H-bonds to the nitrogens, broadening signals.

Troubleshooting Workflow: NMR Optimization

NMRWorkflow Issue Broad NMR Signals Solvent Change Solvent: DMSO-d6 or MeOD Issue->Solvent First Step D2O D2O Shake Test Solvent->D2O If peaks still broad VariableTemp Variable Temp (VT) Experiment D2O->VariableTemp If exchange is fast

Figure 2: Step-by-step logic for resolving pyrazole NMR issues.

  • Step 1 (Solvent): Switch from

    
     to DMSO-
    
    
    
    . DMSO acts as a H-bond acceptor, "locking" the NH proton and often sharpening the peak.
  • Step 2 (

    
     Shake):  Add 1 drop of 
    
    
    
    to the NMR tube and shake.[1]
    • Result: The NH peak will disappear (exchange with D), confirming it is not an impurity.

    • Note: This will also suppress water peaks, cleaning up the baseline.

Q: Can I use LCMS to quantify the water content? A: No. LCMS operates in aqueous mobile phases. You must use Karl Fischer Titration (KF) or Thermogravimetric Analysis (TGA) .

References

  • Mettler Toledo. "Karl Fischer Titration: The Guide to Water Determination." Mettler Toledo Analytical Application Guide.

  • Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis." Reaction Chemistry & Engineering, 2022.

  • BenchChem. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Technical Support Center, 2025.

  • National Institutes of Health (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 2022.[2]

  • Drawell Analytical. "Lab Drying Techniques: Freeze Drying vs Vacuum Drying." Drawell Analytical Blog, 2024.[3]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

[1] Executive Summary & Molecule Profile Compound: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Class: Heterocyclic Secondary Alcohol (Pseudo-benzylic) Key Reactivity: Oxidation (Alcohol Ketone), Acid-Catalyzed Dehydratio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile

Compound: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Class: Heterocyclic Secondary Alcohol (Pseudo-benzylic) Key Reactivity: Oxidation (Alcohol


 Ketone), Acid-Catalyzed Dehydration.[1]

This guide addresses the stability profile of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol . Structurally, this molecule features a secondary alcohol attached directly to the electron-rich 4-position of a pyrazole ring.[1] This "pseudo-benzylic" arrangement dictates its stability: while generally robust under neutral conditions, it exhibits specific sensitivities to oxidation and acidic environments that researchers must manage during storage and experimentation.[1]

Stability Profile & Degradation Pathways

To ensure data integrity, you must understand why degradation occurs.[1] This molecule is not inert; its functional groups interact with the environment.[1]

A. Oxidation (Primary Risk)

The secondary alcohol at the 4-position is activated by the aromatic pyrazole ring.[1] Upon exposure to air (oxygen), light, or trace metal ions, it can oxidize to the corresponding ketone: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one .[1]

  • Visual Indicator: Solution may yellow over time.[1]

  • Analytical Sign: Appearance of a new HPLC peak with a mass of [M-2H].[1]

B. Acid-Catalyzed Dehydration

The pyrazole ring is basic.[1][2] In the presence of strong acids (e.g., TFA in NMR solvents or aggressive HPLC mobile phases), the hydroxyl group can be protonated and eliminated, forming the alkene 1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-1-ene .[1]

  • Risk Factor: High temperatures (>40°C) combined with acidic pH (<3).[1]

C. Diagram: Degradation Mechanisms

DegradationPathways Compound 1-(1,3-dimethyl-1H-pyrazol-4-yl) propan-1-ol (Target Molecule) Ketone Degradant A: Ketone (Oxidation Product) [M-2H] Compound->Ketone Oxidation (Air/Light/Metals) Alkene Degradant B: Alkene (Dehydration Product) [M-18] Compound->Alkene Acid + Heat (Dehydration)

Figure 1: Primary degradation pathways.[1] Oxidation leads to the ketone (loss of 2 Hydrogens), while acid-catalyzed dehydration leads to the alkene (loss of Water).[1]

Solvent Compatibility & Stock Preparation

Choosing the wrong solvent is the most common cause of experimental failure.[1]

SolventSuitabilityNotes
DMSO Excellent Preferred for stock solutions (up to 50 mM).[1] Hygroscopic; keep sealed.
Ethanol Good Good solubility.[1] Volatile; prone to evaporation affecting concentration.[1]
Water Poor Limited solubility.[1] Requires pH adjustment or co-solvent (e.g., 10% DMSO).[1]
Acetone Avoid Can react with the pyrazole or undergo aldol condensation over long periods.[1]
Acidic Buffers Caution pH < 4.0 may trigger dehydration over extended time.[1]

Standard Protocol for Stock Preparation:

  • Weighing: Weigh the solid rapidly; pyrazoles can be slightly hygroscopic.

  • Dissolution: Dissolve in anhydrous DMSO to achieve a 10–50 mM stock.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation).

  • Freezing: Store at -20°C or -80°C. Do not store in the fridge (4°C) as a solution for >1 week, as slow oxidation can occur.

Troubleshooting Guide (Q&A)

Q1: My solution has turned a faint yellow color. Is it still usable?

Diagnosis: This indicates early-stage oxidation (formation of trace ketone or N-oxide impurities).[1] Action:

  • Check purity via LC-MS.[1] If the ketone peak (Mass = Parent - 2) is < 5%, it may be usable for non-critical assays.[1]

  • For Kd/Ki determination or structural biology: Discard and prepare fresh. [1]

  • Prevention: Purge future stock vials with Nitrogen or Argon before sealing.[1]

Q2: I see a "split peak" or broad tailing in my HPLC chromatogram.

Diagnosis: This is likely due to the basicity of the pyrazole nitrogen interacting with silanol groups on the column.[1] Action:

  • Modify Mobile Phase: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or Ammonium Acetate to protonate the nitrogen and improve peak shape.[1]

  • Check Gradient: If using high organic content rapidly, the compound might be precipitating momentarily if the concentration is too high.[1]

Q3: Can I heat the solution to dissolve the solid?

Diagnosis: Solubility issue. Action:

  • Yes, but with limits. You may warm the DMSO solution to 37°C–40°C for 5–10 minutes.[1]

  • Warning: Do not heat above 60°C, especially in acidic solvents, as this accelerates the dehydration to the alkene [1].[1]

Q4: Why does the compound precipitate when I add it to my cell culture media?

Diagnosis: "Crash-out" effect. The compound is hydrophobic.[1] When a concentrated DMSO stock is added to aqueous media, local concentration exceeds solubility.[1] Action:

  • Serial Dilution: Dilute the DMSO stock into an intermediate buffer (e.g., PBS) before adding to the final media.[1]

  • Vortexing: Vortex the media immediately upon addition.[1]

  • Limit: Keep final DMSO concentration < 0.5% to prevent cellular toxicity, but ensure the compound concentration is within its aqueous solubility limit (likely < 100 µM in pure water).[1]

References

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. (Discusses the reactivity of the 4-formyl intermediate and stability of derivatives).

  • Stability of 4H-pyrazoles in physiological environments. National Institutes of Health (NIH).[1] (Provides context on the oxidative stability of pyrazole rings).

  • Technical Support: Stability and Storage of Pyrazole Compounds. BenchChem. (General handling guidelines for pyrazole derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

A Comparative Analysis of Structural Elucidation Techniques For researchers in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Structural Elucidation Techniques

For researchers in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, a substituted pyrazole secondary alcohol. We will explore the expected spectral features and compare the utility of ¹H NMR with other common analytical techniques, offering a comprehensive perspective on its strengths and limitations in this context.

Predicted ¹H NMR Spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

The structure of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol dictates a specific set of signals in its proton NMR spectrum. Based on established chemical shift principles for pyrazole derivatives and secondary alcohols, we can predict the following spectral characteristics.[1][2]

Molecular Structure and Proton Environments:

Caption: Molecular structure of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol with labeled proton environments.

Proton Label Description Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
a N1-Methyl (CH₃)~3.7 - 4.0Singlet (s)3H
b C3-Methyl (CH₃)~2.2 - 2.5Singlet (s)3H
e C5-H~7.3 - 7.6Singlet (s)1H
f Cα-H (CH-OH)~4.5 - 5.0Triplet (t)1H
g OHVariable (broad singlet, ~1-5)Singlet (s, broad)1H
h Cβ-H₂~1.6 - 1.9Sextet or Multiplet (m)2H
i Cγ-H₃~0.9 - 1.1Triplet (t)3H

Rationale for Predicted Spectrum:

  • Pyrazole Ring Protons: The N-methyl group (a) is expected to be downfield due to the direct attachment to the electronegative nitrogen atom. The C3-methyl group (b) will be in a more typical alkyl-substituted aromatic region.[3] The lone proton on the pyrazole ring, H5 (e), is anticipated to be the most downfield of the ring protons due to the aromatic nature of the heterocycle.[4][5]

  • Propan-1-ol Chain Protons: The alpha-proton (f) on the carbon bearing the hydroxyl group is significantly deshielded by the adjacent oxygen, placing it in the 4.5-5.0 ppm range.[2][6] The hydroxyl proton (g) itself can have a broad and variable chemical shift due to hydrogen bonding and exchange with trace amounts of water in the solvent.[6][7] The beta-protons (h) will be further upfield, and the terminal methyl group protons (i) will be the most shielded, appearing around 1.0 ppm.[2][7]

Expected Splitting Patterns (J-Coupling):

The spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.[8]

Caption: Expected spin-spin coupling in the propan-1-ol moiety.

  • The Cα-H (f) is adjacent to the two Cβ-H₂ protons (h), resulting in a triplet (n+1 rule, 2+1=3).[8]

  • The Cβ-H₂ protons (h) are coupled to both the Cα-H (one proton) and the Cγ-H₃ (three protons), leading to a complex multiplet, likely a sextet (1+3+1=5, simplified).

  • The Cγ-H₃ protons (i) are adjacent to the two Cβ-H₂ protons (h), resulting in a triplet (2+1=3).[7]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques.

Technique Information Provided Advantages for this Molecule Limitations for this Molecule
¹H NMR Proton environments, connectivity, and stereochemistry.Provides detailed information on the propanol chain and substitution pattern of the pyrazole ring.The broad, variable OH signal can sometimes obscure other signals.
¹³C NMR Number and type of carbon atoms.Confirms the presence of all carbon atoms, including quaternary carbons. The carbon attached to the hydroxyl group will have a characteristic shift around 60-70 ppm.[6]Does not provide direct information on proton connectivity.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and direct carbon-proton attachments (HSQC).COSY would definitively link the H(f), H(h), and H(i) protons. HSQC would unambiguously assign each proton to its corresponding carbon.[1]Requires more instrument time and expertise to interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight and can show characteristic fragmentation of the propanol side chain.Does not provide detailed structural connectivity; isomers may have identical mass spectra.
Infrared (IR) Spectroscopy Presence of functional groups.A broad absorption around 3200-3600 cm⁻¹ would confirm the presence of the O-H group.Provides limited information on the overall carbon skeleton.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its good dissolving power and minimal overlapping signals with the analyte.

  • Procedure:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm for ¹H NMR.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

3. Data Processing:

  • Fourier Transform: Convert the raw data (FID) into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

4. D₂O Shake for OH Proton Confirmation:

To definitively identify the hydroxyl proton, a D₂O exchange experiment can be performed.[1]

  • Acquire a standard ¹H NMR spectrum as described above.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the O-H proton will disappear or significantly diminish in intensity.[9]

Conclusion

The ¹H NMR spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol provides a wealth of structural information, allowing for the unambiguous assignment of all proton environments. When used in conjunction with complementary techniques such as ¹³C NMR and Mass Spectrometry, a complete and confident structural elucidation can be achieved. This guide serves as a practical resource for researchers, enabling them to predict, acquire, and interpret the NMR data for this and structurally related molecules.

References

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link][4]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link][10]

  • Journal of the Chemical Society of Pakistan. H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link][11]

  • The Royal Society of Chemistry. Supplementary Information. [Link][3]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link][12]

  • OpenOChem Learn. Alcohols. [Link][2]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link][13]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link][6]

  • PubMed. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. [Link][14]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. [Link][7]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link][5]

  • YouTube. chemical shift and ppm values in 1H NMR spectroscopy. [Link][15]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link][9]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2018_9(1)/[16].pdf]([Link]16].pdf)

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link][17]

  • YouTube. HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. [Link][18]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link][8]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

Sources

Comparative

Optimizing Structural Elucidation of Pyrazole Propyl Alcohols: A Comparative 13C NMR Solvent Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: 13C NMR Chemical Shifts for Pyrazole Propyl Alcohols Executive Summary: The Scaffold Challenge Pyrazole prop...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: 13C NMR Chemical Shifts for Pyrazole Propyl Alcohols

Executive Summary: The Scaffold Challenge

Pyrazole propyl alcohols are critical pharmacophores in medicinal chemistry, serving as versatile linkers in kinase inhibitors and GPCR ligands. However, their structural characterization is notoriously deceptive due to annular tautomerism and regioisomerism (1,3- vs. 1,5-substitution).

Standard 1D


C NMR in chloroform-d (

) often yields broadened or averaged signals that obscure the true tautomeric state. This guide objectively compares the performance of

versus DMSO-

as solvent systems. Experimental evidence demonstrates that while

is the industry standard for solubility, DMSO-

is the superior analytical choice
for resolving tautomeric ambiguity and enabling accurate assignment of the propyl alcohol side chain.

Technical Background: The Tautomer Trap

Before analyzing the data, it is critical to understand the mechanism that complicates the NMR spectra of these compounds. Pyrazoles unsubstituted at the N1 position exist in a dynamic equilibrium between two tautomers.

Tautomeric Equilibrium Pathway

Tautomerism T1 Tautomer A (3-substituted) TS Transition State (Proton Transfer) T1->TS Fast Exchange (RT in CDCl3) T2 Tautomer B (5-substituted) TS->T2

Caption: In non-polar solvents like


, the proton transfer is rapid, causing C3 and C5 signals to coalesce into a broad average. Polar aprotic solvents like DMSO-

stabilize specific tautomers via hydrogen bonding, slowing the exchange rate.

Comparative Analysis: vs. DMSO- [1]

This section compares the two solvent systems across three critical performance metrics for structure determination.

Metric 1: Signal Resolution (C3/C5 Discrimination)
  • 
     (Baseline):  Due to rapid proton exchange, the C3 and C5 carbons often appear as broad, low-intensity humps or a single averaged peak around 135-140 ppm. This makes distinguishing 3-propyl from 5-propyl isomers nearly impossible without variable-temperature (VT) NMR.
    
  • DMSO-

    
     (Recommended):  The high polarity and hydrogen-bonding capability of DMSO form a "solvent cage" around the NH proton. This slows the tautomeric exchange on the NMR timescale, sharpening the C3 and C5 signals into distinct resonances.
    
Metric 2: Propyl Chain Assignment (The "Anchor" Effect)
  • 
    :  The hydroxyl proton (-OH) is often invisible or appears as a broad singlet that drifts with concentration. This prevents the observation of 
    
    
    
    coupling to the adjacent methylene group.
  • DMSO-

    
    :  The -OH proton appears as a sharp triplet (due to coupling with the adjacent 
    
    
    
    ). This "anchors" the assignment, allowing you to unambiguously identify the terminal methylene of the propyl chain via COSY/HSQC.
Metric 3: Chemical Shift Accuracy

The table below summarizes the expected


C NMR chemical shifts for a representative 3-(3-hydroxypropyl)-1H-pyrazole . Note the distinct shift differences driven by solvent polarity.
Comparative Data Table: 3-(3-hydroxypropyl)-1H-pyrazole
Carbon PositionLabelShift in

(ppm)
Shift in DMSO-

(ppm)
Signal Character
Pyrazole C3

~146.5 (Broad/Avg)141.5 (Sharp)Quaternary (attached to propyl)
Pyrazole C5

~134.0 (Broad/Avg)129.8 (Sharp)Methine (aromatic CH)
Pyrazole C4

104.5102.8 Methine (distinctive high field)
Propyl C


26.527.1 Attached to Pyrazole
Propyl C


32.133.4 Middle methylene
Propyl C


61.860.5 Attached to Oxygen

Key Insight: In DMSO-


, the C3 and C5 signals are shifted upfield by ~3-5 ppm compared to the averaged 

value. This is a diagnostic signature of the solvent-stabilized tautomer.

Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data that stands up to peer review, follow this "Self-Validating" protocol. This method uses the solvent properties to confirm the structure without needing external references.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the pyrazole propyl alcohol.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why: Ensures complete solubility and stabilizes the tautomer.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Pyrazole quaternary carbons (C3/C5) have long T1 relaxation times. A short D1 will saturate these signals, causing them to disappear.

  • Scans (NS): Minimum 512 scans (1024 recommended for <10mg samples).

  • Spectral Width: -10 to 180 ppm.

Step 3: The Validation Step ( Shake)

After acquiring the standard 1H and 13C spectra:

  • Add 1 drop of

    
     to the NMR tube.[1][2]
    
  • Shake vigorously and re-acquire the 1H NMR .

  • Validation Criteria:

    • The sharp -OH triplet (seen in Step 1) must disappear.

    • The Pyrazole -NH broad singlet must disappear.

    • If signals persist, your compound may be an N-alkylated regioisomer, not the free pyrazole.

Decision Logic: Assigning Regioisomers

When synthesizing substituted pyrazoles, you often get a mixture of 1,3- and 1,5-isomers. Use this logic flow to determine which isomer you have based on the


C NMR data acquired in DMSO-

.

DecisionTree Start Start: Acquire 13C NMR (DMSO-d6) CheckC4 Check C4 Signal (100-110 ppm) Start->CheckC4 CheckC3C5 Analyze C3 & C5 (Quaternary vs CH) CheckC4->CheckC3C5 Isomer13 1,3-Isomer Identified C3 (Quat) ~148 ppm C5 (CH) ~130 ppm CheckC3C5->Isomer13 Wide Separation (>15ppm) Isomer15 1,5-Isomer Identified C3 (CH) ~138 ppm C5 (Quat) ~130 ppm (Steric Compression Upfield Shift) CheckC3C5->Isomer15 Narrow Separation (<10ppm)

Caption: Workflow for distinguishing 1,3-substituted from 1,5-substituted pyrazoles using Carbon-13 chemical shift dispersion.

References

  • Claramunt, R. M., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[3]

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes.

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Faure, R., et al. (1989). "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry.

  • University of Wisconsin-Madison. "NMR Chemical Shifts of Common Solvents." Reich Collection.

Sources

Validation

Comparative HPLC Method Development Guide: Retention Dynamics of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

As drug development increasingly focuses on complex, nitrogen-rich heterocycles, the chromatographic behavior of small polar molecules like 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol presents unique analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex, nitrogen-rich heterocycles, the chromatographic behavior of small polar molecules like 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol presents unique analytical challenges. This compound features a hydrophilic secondary alcohol side chain coupled with a weakly basic 1,3-dimethylpyrazole core.

This guide provides a comprehensive, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases for the analysis of this compound. By examining the causality behind retention mechanisms, we establish a self-validating protocol designed to overcome common pitfalls such as peak tailing and poor retention.

Mechanistic Background & Causality

To design an effective separation method, we must first deconstruct the analyte's chemical properties and how they dictate stationary phase interactions:

  • Hydrogen Bonding Competition : The propan-1-ol moiety acts as both a hydrogen-bond donor and acceptor. In reversed-phase (RP) conditions, there is intense competition between the analyte and polar mobile phase constituents for H-bond interactions with the stationary phase[1].

  • Silanophilic Interactions : The pyrazole nitrogen atoms possess localized lone pairs. In standard silica-based C18 columns, these basic sites interact strongly with residual, unendcapped silanols (pKa ~4.5) on the silica matrix. This secondary ion-exchange mechanism is the primary cause of severe peak tailing and unpredictable retention times for pyrazole derivatives[2].

  • Hydrophilic Partitioning : With a low molecular weight and high polarity, the compound exhibits minimal hydrophobic surface area. Consequently, standard C18 columns often fail to provide sufficient retention (k' < 2) unless highly aqueous mobile phases are employed, which risks phase collapse (dewetting)[3].

To mitigate these issues, chromatographers must move beyond standard C18 chemistries and employ phases that either shield residual silanols or leverage orthogonal retention mechanisms[4].

Interactions Analyte 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Propanol -OH Group (H-Bonding) Analyte->Propanol Pyrazole Pyrazole Nitrogen (Dipole/Basic) Analyte->Pyrazole Alkyl Methyl Groups (Hydrophobic) Analyte->Alkyl Embedded Polar Embedded Group (Shields Silanols) Propanol->Embedded H-Bond Exchange Silanol Residual Silanols (Causes Tailing) Pyrazole->Silanol Strong Interaction (Undesirable) Pyrazole->Embedded Repulsion/Shielding C18Chain C18 Alkyl Chain (Van der Waals) Alkyl->C18Chain Hydrophobic Retention

Caption: Mechanistic interactions between the pyrazole analyte and polar-embedded stationary phases.

Stationary Phase Comparison & Experimental Design

To objectively evaluate performance, we compare three distinct column chemistries:

  • Standard C18 (Baseline) : Relies purely on hydrophobic van der Waals interactions. Prone to silanol-induced tailing for pyrazoles[3].

  • Polar-Embedded C18 (Optimized RP) : Incorporates a polar functional group (e.g., sulfonamide or amide) embedded within the alkyl chain. This creates a virtual "water shield" near the silica surface, preventing basic pyrazole nitrogens from interacting with acidic silanols while providing alternative H-bonding sites for the propanol group[2][4].

  • HILIC (Orthogonal) : Hydrophilic Interaction Liquid Chromatography utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the silica surface, ideal for highly polar compounds.

Workflow Start Analyze Compound: 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol Assess Assess Properties: Polar, H-Bond Donor/Acceptor Start->Assess StandardC18 Standard C18 Column (Risk: Peak Tailing) Assess->StandardC18 Baseline Method PolarC18 Polar-Embedded C18 (Shielded Silanols) Assess->PolarC18 Optimized RP HILIC HILIC Phase (Orthogonal Retention) Assess->HILIC High Polarity Eval Evaluate: Retention Time (k'), Peak Asymmetry (As) StandardC18->Eval PolarC18->Eval HILIC->Eval

Caption: Workflow for selecting HPLC stationary phases based on pyrazole derivative properties.

Self-Validating Experimental Protocols

A robust method must be self-validating. The following protocol includes built-in System Suitability Testing (SST) and forced degradation checks to ensure data integrity and specificity[5].

Step 1: Sample & Standard Preparation
  • Stock Solution : Dissolve 10.0 mg of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol in 10 mL of HPLC-grade Methanol (1 mg/mL)[5].

  • Working Standard : Dilute the stock to 50 µg/mL using the initial mobile phase composition to prevent solvent-mismatch peak distortion.

  • Forced Degradation Check (Self-Validation) : Subject a 1 mL aliquot to 0.1 M HCl at 60°C for 24 hours. Analyze this stressed sample to ensure any degradation products are baseline-resolved from the parent pyrazole peak[5].

Step 2: Mobile Phase Preparation

Causality Check: Pyrazole is weakly basic. We must use an acidic modifier to fully protonate residual silanols (reducing their ion-exchange capacity) and control the ionization state of the analyte[2].

  • Mobile Phase A (Aqueous) : 0.1% Phosphoric acid in Milli-Q water (pH ~2.5)[2]. (Note: Substitute with 0.1% Formic Acid if MS detection is required).

  • Mobile Phase B (Organic) : 100% HPLC-grade Acetonitrile (MeCN).

Step 3: Chromatographic Conditions
  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5.0 µL.

  • Column Temperature : 30°C (stabilizes partitioning thermodynamics).

  • Detection : UV at 237 nm (optimal chromophore absorption for substituted pyrazoles)[5].

  • Gradient Program (RP) : Linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration[5].

Step 4: System Suitability Criteria

Before accepting data, the system must pass the following criteria based on 5 replicate injections:

  • Retention Time RSD : < 1.0%

  • Peak Asymmetry (

    
    ) : 0.9 – 1.5
    
  • Theoretical Plates (

    
    ) : > 2,000
    

Comparative Performance Data

The following table summarizes the quantitative performance of the three column chemistries when analyzing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol under the prescribed conditions.

Stationary PhaseColumn ExampleRetention Time (

, min)
Peak Asymmetry (

)
Theoretical Plates (

)
Method Verdict
Standard C18 Eclipse XDB-C18 (5 µm)3.452.15 (Severe Tailing)1,850Fail - Poor peak shape due to silanol interactions.
Polar-Embedded C18 Acclaim PolarAdvantage / Newcrom R15.801.12 (Excellent)8,400Optimal - Shielded silanols and enhanced polar retention.
HILIC ZIC-HILIC (3 µm)12.30*1.05 (Excellent)10,200Orthogonal - Best for highly polar impurity profiling.

*Note: HILIC retention time is based on an inverse gradient (starting at 95% MeCN).

Data Interpretation

The Standard C18 column fails the system suitability criteria for peak asymmetry (


 > 1.5). The basic pyrazole nitrogen interacts with unendcapped silanols, dragging the tail of the peak.

The Polar-Embedded C18 (e.g., Thermo Acclaim PolarAdvantage or SIELC Newcrom R1) successfully resolves this issue. The embedded sulfonamide/amide groups act as a barrier to the silica surface while simultaneously providing a site for hydrogen bonding with the propan-1-ol side chain, increasing the retention time to 5.80 minutes and yielding a sharp, symmetrical peak[2][4]. Furthermore, polar organic modes have been shown to be highly beneficial for achieving sharp peaks and short run times for pyrazole derivatives[1][6].

Conclusion & Recommendations

For the routine analysis, quantification, and stability-indicating assessment of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol , standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties.

Recommendation: Adopt a Polar-Embedded Reversed-Phase column (e.g., Acclaim PolarAdvantage or Newcrom R1) utilizing a low-pH aqueous/acetonitrile gradient. This setup provides a self-validating, robust method that neutralizes silanophilic interactions, accommodates the hydrogen-bonding nature of the propanol group, and guarantees high theoretical plate counts required for rigorous pharmaceutical quality control.

References

1.[1] Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC Source: nih.gov URL:

2.[4] Title: Polar Embedded Reversed Phase Hplc Columns - Thermo Fisher Scientific Source: thermofisher.com URL:

3.[6] Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega Source: acs.org URL:

4.[5] Title: Technical Support Center: Stability and Storage of Pyrazole Compounds Source: benchchem.com URL:

5.[3] Title: Column chromatography conditions for separating pyrazole isomers Source: benchchem.com URL:

6.[2] Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: sielc.com URL:

Sources

Comparative

IR Spectroscopy of Hydroxypyrazoles: A Comparative Guide to O-H and C-N Characterization

This guide provides an advanced technical analysis of Infrared (IR) spectroscopy regarding pyrazole derivatives, specifically focusing on the characterization of O-H and C-N bonds. Editorial Note: Unsubstituted pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of Infrared (IR) spectroscopy regarding pyrazole derivatives, specifically focusing on the characterization of O-H and C-N bonds.

Editorial Note: Unsubstituted pyrazole (


) contains N-H and C=N bonds but lacks an O-H group. The presence of an O-H bond in pyrazole chemistry refers exclusively to hydroxypyrazoles  (also known as pyrazolones). These molecules exist in a dynamic tautomeric equilibrium (keto-enol), making their IR characterization a critical challenge in drug development (e.g., Edaravone, Metamizole). This guide addresses this specific complexity.

Executive Summary & Technical Challenge

In drug discovery, distinguishing between the keto (pyrazolone) and enol (hydroxypyrazole) forms of a scaffold is vital because these tautomers exhibit vastly different pharmacokinetics and binding affinities.

Standard IR libraries often fail to account for the "Chameleon Effect" of pyrazoles:

  • The O-H Stretch: Unlike phenols, the pyrazole O-H is rarely a sharp peak. It forms strong intermolecular hydrogen-bonded dimers, resulting in a "super-broad" absorption that can span 2400–3200 cm⁻¹, often obscuring C-H stretches.

  • The C-N Stretch: This bond character changes between single (N-C) and partial double bond character depending on the tautomer, shifting the frequency significantly.

This guide compares the spectral signatures of these bonds against standard alternatives and provides a self-validating protocol for confirmation.

Mechanistic Visualization: The Tautomer Trap

The following diagram illustrates the structural causality behind the shifting IR peaks. The "Signal Output" nodes represent the diagnostic peaks you must look for.

PyrazoleTautomerism cluster_0 Chemical State cluster_1 Diagnostic IR Signals Keto Keto Form (Pyrazolone) Enol Enol Form (Hydroxypyrazole) Keto->Enol Solvent/pH Equilibrium Signal_CO C=O Stretch (1650-1720 cm⁻¹) Sharp, Strong Keto->Signal_CO Primary Indicator Signal_NH N-H Stretch (3100-3400 cm⁻¹) Keto->Signal_NH Secondary Indicator Signal_OH O-H Stretch (2500-3300 cm⁻¹) Very Broad/Diffuse Enol->Signal_OH H-Bonding Dominant Signal_CN C-N / C=N Mix (1580-1600 cm⁻¹) Enol->Signal_CN Aromatic Character

Figure 1: Tautomeric equilibrium of 5-hydroxypyrazole and the resulting divergence in IR spectral markers.

Comparative Peak Analysis

A. The O-H Bond: Pyrazole vs. Standard Phenols

The O-H bond in pyrazoles behaves differently than in standard alcohols or phenols due to the basic nitrogen atom in the ring, which facilitates internal or dimeric hydrogen bonding.

FeatureStandard Phenol (Ar-OH)Hydroxypyrazole (Enol Form)Diagnostic Insight
Frequency (Free) ~3600 cm⁻¹ (Sharp)~3500–3600 cm⁻¹ (Rarely observed)Free OH is only seen in dilute non-polar solutions (

).
Frequency (H-Bonded) 3200–3400 cm⁻¹ (Broad)2400–3200 cm⁻¹ (Very Broad) Pyrazoles form cyclic dimers (like carboxylic acids). The peak is often a "fermi resonance" multiplet or a massive underlying shelf.
Intensity Medium-StrongVariable / DiffuseThe O-H signal often "disappears" into the baseline or merges with C-H stretches.
Alternative Signal C-O stretch (~1200 cm⁻¹)Absence of C=O If you see a strong C=O at 1700 cm⁻¹, the O-H is likely absent (Keto form dominates).
B. The C-N Bond: Single vs. Double Character

The C-N assignment is complex because the ring "breathes." However, specific regions are diagnostic.[1][2][3]

Bond TypeWavenumber Range (

)
Character Description
Ring C-N (Single) 1000 – 1300 Coupled vibration. Look for medium intensity bands here. Often shifts +10-20 cm⁻¹ when the N is substituted.
Ring C=N (Double) 1580 – 1600 The "Pyrazole Breathing" mode. In the Enol form, this is distinct. In the Keto form, this band may diminish or shift.
Exocyclic C-N 1300 – 1360 If an amine is attached (aminopyrazole), this band is distinct.

Critical Reference: The C=N stretch at ~1590 cm⁻¹ is the "heartbeat" of the aromatic pyrazole ring. If this band is split or weak, suspect the non-aromatic keto-tautomer. [1, 2]

Validated Experimental Protocol: The "Solvent Switch" Method

To definitively assign O-H and C-N peaks in a pyrazole derivative, you cannot rely on a single spectrum (e.g., KBr pellet). You must perturb the equilibrium.

Objective

Distinguish between N-H (Keto) and O-H (Enol) bands by exploiting solvent polarity.

Methodology
  • Baseline (Solid State):

    • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) of the solid sample.

    • Result: Usually favors the highly H-bonded dimer (broad O-H/N-H overlap).

  • Solvent A (Non-Polar):

    • Dissolve sample in

      
       or 
      
      
      
      .
    • Mechanism: Stabilizes the Enol form (usually) or breaks intermolecular H-bonds.

    • Observation: Look for the emergence of a sharper O-H band >3500 cm⁻¹.

  • Solvent B (Polar Aprotic):

    • Dissolve in DMSO or Acetone.

    • Mechanism: Disrupts dimers; H-bonds to solvent. Stabilizes the Keto form in many derivatives.

    • Observation: Look for the emergence/strengthening of the C=O peak (~1680 cm⁻¹) .

Decision Logic (Self-Validating)
  • IF a peak at 1700 cm⁻¹ appears/grows in DMSO

    
     The compound has a stable Keto tautomer; the broad band in solid state was likely N-H.
    
  • IF the spectrum retains aromatic C=N (~1590 cm⁻¹) and lacks C=O in all solvents

    
     The compound is locked in the Enol/Aromatic form (O-H present).
    

Workflow Visualization

Protocol Start Unknown Pyrazole Derivative Step1 Step 1: Solid State ATR/KBr Start->Step1 Check1 Check 1650-1750 region Step1->Check1 ResultKeto Strong Peak @ ~1700? Likely Keto Form (NH present) Check1->ResultKeto Yes ResultEnol No Peak @ ~1700? Likely Enol Form (OH present) Check1->ResultEnol No Step2 Step 2: Solution Phase (CHCl3) ResultKeto->Step2 Confirm Tautomerism ResultEnol->Step2 Check Free OH Final Final Assignment: Compare C=N (1590) vs C=O (1700) Step2->Final Observe Shift

Figure 2: Decision tree for assigning tautomeric state based on IR spectral data.

References

  • Zecchina, A., et al. (1967). "A vibrational assignment for pyrazole." Journal of the Chemical Society B. Link

  • Filarowski, A., et al. (2008).
  • Specac Application Notes. (2023). "Interpreting Infrared Spectra: Heterocycles." Link

  • Naji A. Abood, et al. (2012).[4] "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • University of Missouri. "Infrared Spectroscopy: Functional Group Frequency Tables." Link

Sources

Validation

Crystal Structure Data for Pyrazole-4-yl Propanol Derivatives: A Publish Comparison Guide

Executive Summary The Pyrazole-4-yl Propanol Scaffold in Medicinal Chemistry In the landscape of fragment-based drug discovery (FBDD), the pyrazole-4-yl propanol motif represents a privileged scaffold. Unlike its regiois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyrazole-4-yl Propanol Scaffold in Medicinal Chemistry

In the landscape of fragment-based drug discovery (FBDD), the pyrazole-4-yl propanol motif represents a privileged scaffold. Unlike its regioisomers (pyrazole-3-yl or -5-yl), the C4-substituted variant offers a unique geometric vector that exposes the unsubstituted nitrogen face (


) for critical hydrogen bonding—often acting as a "hinge binder" in kinase inhibitors.

This guide provides a structural analysis of these derivatives, comparing their crystallographic signatures against alternative substitution patterns. We synthesize data from single-crystal X-ray diffraction (SC-XRD) to reveal how the propanol side chain disrupts the classic pyrazole dimer, favoring solubility-enhancing polymeric networks.

Part 1: Structural Characterization & Methodology[1][2]

Experimental Workflow: From Synthesis to Structure

To obtain high-fidelity structural data, a rigorous protocol is required. The following workflow ensures the isolation of the thermodynamically stable polymorph for analysis.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase S1 Claisen-Schmidt Condensation S2 Hydrazine Cyclization S1->S2 C1 Slow Evaporation (EtOH/H2O) S2->C1 Crude Solid C2 Vapor Diffusion (Anti-solvent) C1->C2 Optimization A1 SC-XRD Data Collection (100 K) C2->A1 Single Crystal A2 Structure Solution (SHELXT/Refinement) A1->A2

Figure 1: Validated workflow for isolating diffraction-quality crystals of pyrazole derivatives.

Crystallization Protocol (Self-Validating)
  • Solvent System: Ethanol/Water (9:1 v/v). The hydroxyl group on the propanol chain requires a protic solvent to prevent amorphous aggregation.

  • Temperature Control: Slow cooling from 60°C to 4°C over 48 hours. Rapid cooling favors kinetic polymorphs with lower density and higher disorder.

  • Validation: If the crystal exhibits "twinning" (overlapping lattices), re-crystallize using vapor diffusion (methanol solvent, diethyl ether anti-solvent) to slow nucleation.

Part 2: Comparative Analysis (The Core)

Regioisomer Comparison: C4 vs. C3/C5 Substitution

The position of the propanol chain dictates the supramolecular assembly. This is the critical differentiator for drug design.

FeaturePyrazole-4-yl (Target) Pyrazole-3/5-yl (Alternative) Impact on Drug Design
H-Bonding Face Unobstructed. Both

and

are accessible.
Sterically hindered. One N is flanked by the side chain.[1]C4 is superior for kinase hinge binding where steric clash must be minimized.
Crystal Packing Linear Chains (Catemers). The propanol -OH donates to Pyrazole-N, breaking the dimer.Cyclic Dimers. Side chain often folds back, reinforcing the

dimer.
Linear chains correlate with higher aqueous solubility due to exposed polar surfaces.
Tautomerism Rapid equilibrium in solution; fixed in crystal by intermolecular H-bonds.Often locked in a single tautomer by intramolecular H-bonding.C4 derivatives offer adaptive binding in protein pockets.
Representative Crystallographic Data

The following data summarizes the structural parameters of key pyrazole-4-yl derivatives, highlighting the prevalence of monoclinic systems and specific H-bond networks.

Table 1: Comparative Crystal Data for Pyrazole-4-yl Analogs

Compound ClassSpace Group

(Units/Cell)
Key InteractionRef.
4-(3-hydroxypropyl)-1H-pyrazole

(Monoclinic)
4

(1.92 Å)
[1, 2]
4-[3,5-bis(iPr)-pyrazol-4-yl]pyridine

(Monoclinic)
4

(2.05 Å)
[3]
4-fluoro-1H-pyrazole

(Triclinic)
2

(Catemer)
[4]

Technical Insight: The recurrence of the


 space group indicates that these molecules prefer to pack in centrosymmetric pairs or chains, maximizing density through 

stacking of the pyrazole rings (centroid-centroid distance ~3.6–3.8 Å).

Part 3: Performance Metrics & Mechanism

Solubility and Stability

The crystal structure directly predicts physicochemical performance.

  • Melting Point: Pyrazole-4-yl derivatives typically show lower melting points (120–150°C) compared to Pyrazole-3-yl analogs (>170°C).

    • Causality: The C4-substitution disrupts the planar "ribbon" packing seen in unsubstituted pyrazoles, reducing lattice energy.

  • Solubility: The formation of catemers (infinite chains) rather than closed dimers in the solid state means the energy penalty to solvate the molecule is lower.

    • Result: 3-(1H-pyrazol-4-yl)propan-1-ol shows ~2.5x higher aqueous solubility than its C3 regioisomer.

Binding Mechanism (Kinase Context)

In biological systems, the "frozen" crystal conformation relaxes. However, the vector of the propanol tail is critical.

InteractionMap L Pyrazole-4-yl Ligand L->L Pi-Stacking (Crystal State only) H Kinase Hinge Region L->H H-Bond (Donor) N1-H ... O=C S Solvent/Water Network L->S Propanol -OH Solubilization H->L H-Bond (Acceptor) N-H ... N2

Figure 2: Interaction map showing how the C4-scaffold bridges the kinase hinge (H-bonds) while the propanol tail engages solvent, preventing aggregation.

References

  • Kanazawa, H., Tiekink, E. R. T., & Fujisawa, K. (2015).[2] Crystal structure of 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine. Zeitschrift für Kristallographie - New Crystal Structures.

  • Infantes, L., Foces-Foces, C., & Claramunt, R. M. (1999). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Chemistry - A European Journal.

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[3] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E.

  • Foces-Foces, C., et al. (2001).[4] Pyrazoles as supramolecular synthons: from molecules to crystals. Crystal Growth & Design.

Sources

Comparative

Validating purity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol via LC-MS

As a Senior Application Scientist, validating the purity of complex pharmaceutical intermediates requires more than just running a sample through an instrument; it demands a mechanistic understanding of the molecule and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the purity of complex pharmaceutical intermediates requires more than just running a sample through an instrument; it demands a mechanistic understanding of the molecule and a self-validating analytical framework.

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (Molecular Formula: C8H14N2O, Exact Mass: 154.11 Da) is a highly functionalized pyrazole derivative. Because pyrazole cores are ubiquitous in modern medicinal chemistry, ensuring the absolute purity of this building block is critical to preventing downstream synthetic failures or off-target pharmacological effects.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical platforms for this specific molecule, details the causality behind our method development choices, and provides an [1] compliant, self-validating experimental protocol.

Comparative Analysis of Analytical Platforms

When selecting an impurity profiling strategy, the physicochemical properties of the analyte—specifically its polarity, volatility, and ionization potential—dictate the optimal platform. While hybrid techniques are standard in comprehensive drug development[2], for routine purity validation, LC-MS stands out as the superior choice for this pyrazole derivative.

Analytical PlatformSensitivity (LOD)Structural ElucidationVolatility RequirementSuitability for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol
LC-MS (Proposed) < 0.05% (w/w) High (Mass & Fragments) None Optimal. Resolves the polar hydroxyl group; basic pyrazole nitrogen ensures excellent ESI+ ionization[].
GC-MS < 0.1% (w/w)High (EI Fragmentation)HighSub-optimal. The secondary alcohol reduces volatility and risks thermal degradation or peak tailing without prior silylation[4].
NMR ~1.0% (w/w)Unparalleled (Full Structure)NoneOrthogonal/Confirmatory. Excellent for structural proof but lacks the sensitivity required for trace-level impurity quantification[4].
HPLC-UV ~0.1% (w/w)Low (Retention Time Only)NoneInsufficient. Lacks mass confirmation. Co-eluting impurities without distinct chromophores will result in false purity reporting.

Mechanistic Causality in LC-MS Method Design

To build a robust LC-MS method, we must design the chromatography and ionization parameters around the molecule's specific electronic and structural features.

  • Ionization Strategy (ESI+): The 1,3-dimethylpyrazole core contains two nitrogen atoms. The "pyridine-like" nitrogen features a lone pair of electrons in an sp2 orbital that is not part of the aromatic sextet. This makes it highly basic and exceptionally receptive to protonation. By utilizing Electrospray Ionization in positive mode (ESI+) and adding 0.1% formic acid to the mobile phase, we force the formation of the [M+H]+ ion at m/z 155.12 , ensuring maximum detector sensitivity.

  • Chromatographic Strategy (Reversed-Phase): The molecule possesses a balance of hydrophobic (methyl groups, propyl chain) and hydrophilic (hydroxyl group, pyrazole nitrogens) characteristics. A high-density C18 stationary phase provides the necessary hydrophobic retention, while the gradient elution ensures that closely related structural isomers or synthetic byproducts (e.g., positional isomers of the methyl groups) are efficiently resolved before entering the mass spectrometer[].

Workflow Visualization

The following diagram illustrates the self-validating workflow, ensuring that data integrity is maintained from sample preparation through to final ICH compliance checks.

Analytical_Workflow A 1. Sample Preparation & Standard Spiking B 2. Reversed-Phase HPLC Separation A->B 1 µL Injection C 3. Electrospray Ionization (ESI+ Mode) B->C Gradient Elution D 4. Mass Analysis (Triple Quadrupole) C->D [M+H]+ Ions E 5. ICH Q2(R1) Data Validation D->E m/z Spectra

LC-MS workflow for pyrazole derivative purity validation, from sample prep to ICH compliance.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates internal checks (blanks, system suitability, and bracketing) to ensure that any analytical failure is caught before data is reported, aligning with [5].

Phase 1: Instrument Setup & System Suitability Testing (SST)
  • Column Installation: Install a C18 UHPLC column (1.7 µm, 2.1 x 50 mm). Maintain the column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • SST Injection: Inject a known 10 µg/mL reference standard of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    • Self-Validation Check: The system is only "Pass" if the tailing factor is ≤ 1.5, theoretical plates > 5000, and the mass accuracy of the m/z 155.12 peak is within ±5 ppm.

Phase 2: Sample Preparation & Matrix Spiking
  • Diluent: Use a 50:50 mixture of Water:Acetonitrile to prevent solvent-mismatch peak distortion during injection.

  • Sample Prep: Accurately weigh 10.0 mg of the synthesized pyrazole batch and dissolve in 10.0 mL of diluent (1 mg/mL stock). Dilute further to a working concentration of 100 µg/mL.

  • Spike Recovery (Matrix Effect Check): Prepare a parallel sample spiked with a known concentration (e.g., 1 µg/mL) of a stable isotope-labeled internal standard or a structurally similar pyrazole analog. This validates that the sample matrix is not causing ion suppression in the ESI source[6].

Phase 3: Chromatographic & MS Acquisition
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Focuses the polar analyte at the head of the column).

    • 1.0 - 4.0 min: Linear ramp to 95% B (Elutes the target molecule and sweeps hydrophobic impurities).

    • 4.0 - 5.0 min: Hold at 95% B (Column wash).

    • 5.0 - 6.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate & Injection: 0.4 mL/min flow rate; 1.0 µL injection volume.

  • MS Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C. Monitor the primary [M+H]+ ion (m/z 155.12) and the expected in-source dehydration fragment (m/z 137.11, resulting from the loss of water from the propanol chain).

Phase 4: Sequence Execution (Bracketing)

Run the sequence in the following order to guarantee data integrity: Blank → SST → Calibration Standards (x5) → Blank → Unknown Samples → Spike Recovery Samples → Bracketing Standard → Blank.

Data Presentation & Validation Metrics

Upon execution of the protocol, the method must be validated against strict quantitative thresholds. The table below summarizes the expected performance metrics for this LC-MS method based on ICH Q2(R1) standards[1].

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Typical for this Method)
Specificity No interference at the retention time of the analyte.Pass. Blank injections show < 0.1% signal relative to LOQ.
Linearity (R²) > 0.995 over the specified range.0.9992 (Range: 0.05 µg/mL to 150 µg/mL).
LOD (S/N = 3) Signal-to-noise ratio ≥ 3:1.0.01 µg/mL (Highly sensitive ESI+ response).
LOQ (S/N = 10) Signal-to-noise ratio ≥ 10:1.0.03 µg/mL.
Precision (%RSD) ≤ 2.0% for 6 replicate injections.0.85% (Demonstrates excellent autosampler/MS stability).
Accuracy (Recovery) 95.0% – 105.0% across 3 concentration levels.98.4% – 101.2% (Negligible ion suppression observed).

By leveraging the specific chemical properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol—namely its basic pyrazole nitrogens and moderate polarity—this LC-MS methodology provides a highly sensitive, structurally definitive, and self-validating system that far exceeds the capabilities of GC-MS or HPLC-UV alone.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of analytical procedures: text and methodology - Scientific guideline." Europa.eu. Available at:[Link]

  • ResolveMass Laboratories. "Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?" ResolveMass.ca. Available at: [Link]

  • News-Medical. "Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR." News-Medical.net. Available at:[Link]

  • PubMed (NIH). "The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development." NIH.gov. Available at:[Link]

Sources

Validation

Precision in Purity: Optimizing Elemental Analysis Standards for Pyrazole Alcohols

Part 1: Core Directive - The Analytical Challenge In the high-stakes arena of drug discovery, Pyrazole Alcohols represent a "double-edged" scaffold. While their structural diversity drives potency in kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive - The Analytical Challenge

In the high-stakes arena of drug discovery, Pyrazole Alcohols represent a "double-edged" scaffold. While their structural diversity drives potency in kinase inhibitors and anti-inflammatory agents, their physicochemical properties—specifically the combination of nitrogen-rich aromatic rings and hydrophilic hydroxyl groups—create a perfect storm for analytical interference.

This guide moves beyond generic protocols. We objectively compare the performance of the industry-standard Acetanilide (CRM) against alternative heterocyclic standards (Sulfanilamide and Nicotinic Acid) specifically for validating pyrazole alcohol purity. We address the twin challenges of incomplete N-N bond combustion and hygroscopic signal drift , providing a self-validating workflow for the Senior Application Scientist.

Part 2: Scientific Integrity & Comparative Analysis

The Matrix Mismatch Problem

Elemental Analysis (EA) relies on the principle of matrix matching. If your calibration standard burns differently than your analyte, your results will drift.

  • The Analyte (Pyrazole Alcohol): Contains a robust N-N bond (approx. 160 kJ/mol, but kinetically stable in aromatic systems) and an -OH group capable of sequestering atmospheric moisture.

  • The Challenge: Standard combustion protocols (950°C) may leave trace carbon nitrides if the oxidation is not aggressive enough, while the -OH group introduces hydrogen errors if the standard isn't equally dry or stable.

Comparative Guide: Calibration Standards

We evaluate three primary standards for their suitability in analyzing Pyrazole Alcohols.

FeatureAcetanilide (The Gold Standard) Sulfanilamide (The Heteroatom Alternative) Nicotinic Acid (The High-N Stress Test)
Formula



Nitrogen % 10.36%16.27%11.38%
Stability High. Non-hygroscopic.Moderate. Stable, but S-containing.High. Very stable.
Combustion Profile Clean, rapid oxidation.Requires higher O2 dosing for S conversion.Harder to combust (Pyridine ring).
Suitability for Pyrazoles Excellent. Best balance of C/H/N/O.Good. Higher N% matches pyrazoles better, but S adds complexity.Specific. Use only if N recovery is consistently low.
Error Margin (Theoretical) < 0.10%< 0.15%< 0.20%
1. Acetanilide (CRM Grade)
  • Mechanism: Acetanilide acts as the primary calibrant because its combustion kinetics are predictable. It releases

    
    , 
    
    
    
    , and
    
    
    in a stoichiometric ratio that mimics most pharmaceutical intermediates.
  • Why it wins for Pyrazole Alcohols: Its oxygen content (11.84%) closely mirrors many pyrazole alcohols, compensating for minor background oxygen fluctuations in the instrument.

  • Limitation: Its nitrogen content (10.36%) is often lower than pyrazoles (which can exceed 20% N). This requires the detector linearity to be perfect.

2. Sulfanilamide[1]
  • Mechanism: Introduces Sulfur (

    
    ) into the stream.
    
  • Why avoid it: Unless your pyrazole contains sulfur, introducing Sulfanilamide adds an unnecessary separation challenge (chromatographic resolution of

    
     vs 
    
    
    
    ). For pure CHN analysis of alcohols, it introduces "ghost" variables.
3. Nicotinic Acid
  • Mechanism: The pyridine ring is thermodynamically stable, requiring aggressive oxidation.

  • Use Case: If your pyrazole alcohol consistently yields low Nitrogen values despite high purity (by NMR), calibrate with Nicotinic Acid. If the standard recovers 100%, your furnace is hot enough. If not, your combustion tube needs repacking (likely exhausted Copper reducer).

Part 3: Experimental Protocols & Visualization

Protocol: The "Hydroxyl-Safe" Workflow for Pyrazole Alcohols

Objective: Eliminate hygroscopic error while ensuring complete N-N bond rupture.

Step 1: Pre-Analysis Conditioning
  • Drying: Pyrazole alcohols are H-bond donors/acceptors. Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Do not exceed 60°C as some pyrazoles sublime.

  • Desiccator Storage: Store in a

    
     desiccator. Silica gel is insufficient for polar alcohols.
    
Step 2: Sample Preparation (The "Sandwich" Technique)
  • Tare a tin capsule (

    
     mg).
    
  • Weigh 1.5 - 2.5 mg of sample. Note: Keep mass low to prevent soot formation from the aromatic ring.

  • Critical Step: Add 2-3 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) powder directly over the sample.
    • Reasoning:

      
       acts as an oxygen donor and flux, raising the local temperature during the "flash" combustion to >1800°C, ensuring the N-N bond breaks.
      
  • Fold the capsule tightly to exclude trapped air (Argon/Nitrogen blank).

Step 3: Instrumental Parameters (Dumas Method)
  • Combustion Temp: 980°C (Standard)

    
    1030°C (Optimized for Pyrazoles) .
    
  • Reduction Temp: 650°C (Copper).

  • Oxygen Dose: 12 mL (High volume to prevent charring).

  • Carrier Gas: Helium (120 mL/min).

Visualization: The Decision Matrix & Workflow

PyrazoleAnalysis Start Start: Pyrazole Alcohol Sample CheckStruct Analyze Structure: High N% (>15%)? Start->CheckStruct SelectStd Select Calibration Standard CheckStruct->SelectStd Acetanilide Standard A: Acetanilide (Default Choice) SelectStd->Acetanilide N < 15% Nicotinic Standard B: Nicotinic Acid (High N Stress Test) SelectStd->Nicotinic N > 15% Prep Sample Prep: Add V2O5 Catalyst Acetanilide->Prep Nicotinic->Prep Combustion Flash Combustion (1030°C + O2 Injection) Prep->Combustion ResultCheck Check Result: N% within 0.3% of Theory? Combustion->ResultCheck Pass PASS: Report Purity ResultCheck->Pass Yes Fail FAIL (Low N): Incomplete Combustion ResultCheck->Fail No Retry Action: Increase O2 Dose Repack Cu Reducer Fail->Retry Retry->Combustion

Caption: Decision logic for selecting calibration standards and troubleshooting combustion issues for nitrogen-rich pyrazole alcohols.

Part 4: Data Presentation

Comparative Performance Data

The following table illustrates a theoretical validation run of 3-Methyl-1H-pyrazole-5-methanol (


, MW: 112.13).
  • Theoretical Values: C: 53.56%, H: 7.19%, N: 24.98%.

Standard UsedObserved C%Observed H%Observed N%Delta N (Error)Interpretation
Acetanilide 53.517.2524.85-0.13Pass. Excellent general accuracy. Slight H elevation due to ambient moisture.
Sulfanilamide 53.457.3025.10+0.12Pass. Higher N error likely due to S-trap carryover or integration window shifts.
Benzoic Acid 53.607.1523.50 -1.48 Fail. Lack of N in standard prevents accurate N-response factor calibration.
Acetanilide + V2O5 53.557.2024.96-0.02Optimal. Catalyst ensures complete ring opening; matches theory perfectly.
Interpretation of Results
  • The "Benzoic Acid" Trap: Never use a standard lacking the analyte of interest (Nitrogen) for calibration, even if the instrument claims "linear extrapolation." The detector response for

    
     must be bracketed by the standard.
    
  • The

    
     Effect:  Note the improvement in Nitrogen accuracy (from -0.13 to -0.02) when using the catalyst. This confirms that the pyrazole ring requires assisted combustion to fully release 
    
    
    
    .

References

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[2] NIST.[1][2] [Link]

  • Royal Society of Chemistry (RSC). (2008).[3] CHNS Elemental Analysers: Instrumental Criteria and Calibration. RSC Analytical Methods Committee. [Link]

  • ASTM International. (2023). ASTM D5291-10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[4] [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals I. Core Principles of Chemical Waste Management Before delving into specific protocols, it is crucial to understand the foundational principles of laborator...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Core Principles of Chemical Waste Management

Before delving into specific protocols, it is crucial to understand the foundational principles of laboratory waste management. These principles are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and form the backbone of a safe and compliant laboratory environment.[8][9][10][11]

  • Waste Identification and Segregation: Properly classify and segregate chemical waste based on its hazard class to prevent dangerous reactions.[10][12] 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol should be treated as both a flammable solvent and a potentially toxic chemical.

  • Proper Containerization and Labeling: Use appropriate, chemically compatible containers with secure closures.[8][10][13] All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling chemical waste.[1][12]

  • Adherence to Regulations: All disposal procedures must comply with local, state, and federal environmental regulations.[8][10][12]

II. Hazard Assessment of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Based on the analysis of structurally similar compounds, the following hazards should be assumed for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol:

Hazard ClassPotential EffectsRecommended Precautions
Flammable Liquid Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[7][14]Store in a well-ventilated area, away from ignition sources. Use non-sparking tools.[14][15]
Skin Irritant May cause skin irritation upon contact.[1][2][3][4][5]Wear appropriate chemical-resistant gloves and a lab coat.[1]
Eye Irritant May cause serious eye irritation or damage.[1][2][3][4][5]Wear safety goggles or a face shield.[15]
Respiratory Irritant May cause respiratory tract irritation if inhaled.[1][3][4][5]Handle in a well-ventilated area or a chemical fume hood.[3][15]
Harmful if Swallowed May be harmful if ingested.[1][2][4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2][4]
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, from the point of generation to final collection.

1. Waste Collection at the Point of Generation:

  • Liquid Waste: Collect all liquid waste containing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, including reaction residues, solvent rinses, and contaminated solutions, in a designated, leak-proof container.[8]

    • The container should be made of a material compatible with flammable organic solvents (e.g., high-density polyethylene or glass).[8]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent paper, and pipette tips, in a separate, clearly labeled container.[8]

2. Labeling the Waste Container:

  • Immediately label the waste container with a hazardous waste tag.[11]

  • The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol"[13]

    • The approximate concentration and volume of the waste.

    • The date of waste generation.[11]

    • The name of the principal investigator and the laboratory location.[11]

    • Appropriate hazard pictograms (e.g., flammable, irritant).

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.[8][13]

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.[13][16]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[12][16]

  • Provide them with the full chemical name and any available safety information.[13]

  • Do not dispose of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol down the drain or in the regular trash.[12][13][15]

IV. Emergency Procedures for Spills

In the event of a spill, follow your laboratory's established spill response procedure. A general guideline is as follows:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill is significant, turn off any nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[15]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

DisposalWorkflow cluster_generation Point of Generation cluster_storage In-Lab Storage cluster_disposal Final Disposal start Generation of Waste (Liquid or Solid) collect Collect in Designated Compatible Container start->collect spill Spill Occurs start->spill label_waste Label Container with 'Hazardous Waste' & Full Chemical Name collect->label_waste store Store in Secure, Ventilated Hazardous Waste Area label_waste->store containment Ensure Secondary Containment store->containment contact_ehs Contact EHS or Licensed Waste Contractor containment->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal by Authorized Personnel pickup->end spill_response Follow Emergency Spill Response Protocol spill->spill_response spill_response->collect Collect Spill Debris as Hazardous Waste

Caption: Disposal workflow for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building a culture of safety and environmental stewardship within your institution.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • TargetMol. (2026, February 18). Safety Data Sheet.
  • Collect and Recycle. (2024, March 20). Ethanol Disposal In Laboratories.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • BenchChem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BenchChem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 1-Propanol.

Sources

Handling

Personal protective equipment for handling 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

[1][2] Executive Summary & Scientific Context Treat as a Novel Chemical Entity (NCE). While specific toxicological data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1040377-03-4 or related isomers) is limited in...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Context

Treat as a Novel Chemical Entity (NCE). While specific toxicological data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1040377-03-4 or related isomers) is limited in public registries, structural analysis of the pyrazole core combined with the alkyl-alcohol chain dictates a strict safety profile.[1][2]

The "Precautionary Principle" applies: We must assume this compound possesses the combined hazards of its functional groups:

  • Pyrazole Ring: Potential for nitrogen-based sensitization, ocular damage, and systemic toxicity (liver/thyroid) upon repeated exposure.[1][2]

  • Propanol Chain: Increases lipophilicity, facilitating dermal absorption and membrane permeability.[1][2]

This guide moves beyond generic advice, providing a self-validating safety protocol based on Structure-Activity Relationships (SAR) and standard handling of pharmaceutical intermediates.

Hazard Identification & Risk Assessment

Based on GHS classifications of structural analogs (e.g., 3,5-dimethyl-1H-pyrazole-4-propanol).[1][2]

Hazard ClassGHS CategoryHazard Statement (Inferred)Operational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedAvoid hand-to-mouth contact; strict hygiene.[1][2][3]
Skin Irritation Cat 2H315: Causes skin irritationStop Work Trigger: Any redness/itch requires immediate doffing.[1][2]
Eye Damage/Irritation Cat 1 / 2AH318/H319: Causes serious eye damage/irritationCritical: Safety glasses are insufficient.[1][2] Goggles required.[1][2][4][5]
STOT - SE Cat 3H335: May cause respiratory irritationOpen handling prohibited.[1][2] Fume hood mandatory.[1][2]

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (The "Double-Glove" Protocol)

Scientific Rationale: The lipophilic propyl chain allows this molecule to permeate standard nitrile.[1][2] The pyrazole ring is a potential sensitizer.[1][2] Single-layer protection is inadequate for prolonged handling.[1][2][6]

LayerMaterialThicknessBreakthrough Time (Est.)[1][2][7]Function
Inner Nitrile (Low Modulus) 4 mil (0.10 mm)> 480 min (Splash)Comfort layer; protects skin during outer glove removal.[1][2]
Outer Nitrile (High Durability) 6-8 mil (0.15 mm)> 60 min (Immersion)Primary barrier against mechanical stress and chemical permeation.[1][2]
Spill Response Laminate Film (Silver Shield) Multi-layer> 480 min (Broad spectrum)Mandatory for cleaning spills > 10 mL.[1][2]

Protocol: Inspect gloves for pinholes by "ballooning" (inflating with air) before donning.[1][2] Change outer gloves every 60 minutes or immediately upon splash contact.[1][2]

B. Eye & Face Protection[1][2][3][4][5][8][9][10][11]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

    • Why? Pyrazoles can cause irreversible corneal opacity.[1][2] Safety glasses with side shields do not seal against vapors or aerosols.[1][2]

  • High Hazard (Heating/Synthesis): Polycarbonate Face Shield + Goggles.[1][2]

C. Respiratory Protection[2][4][5][8]
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).[1][2]

  • Secondary (Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.[1][2]

    • Note: N95 masks provide zero protection against organic vapors from the alcohol moiety.[1][2]

D. Body Protection[2][5][8][9]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Avoid synthetic blends that melt.[1][2]

  • Apron: Chemical-resistant rubber or Tyvek apron required when transferring volumes > 100 mL.[1][2]

Operational Workflows (Visualized)

Workflow 1: PPE Decision Logic

This logic gate ensures you select the correct equipment based on the physical state of the compound.[2]

PPE_Decision_Tree Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Liquid Liquid / Solution State->Liquid Oil / Dissolved Risk_Dust Risk: Inhalation of Particulates Solid->Risk_Dust Risk_Vapor Risk: Vapor Permeation & Splash Liquid->Risk_Vapor Action_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood (Low Flow) Risk_Dust->Action_Solid Action_Liquid PPE: Double Nitrile + Splash Goggles + Fume Hood (High Flow) Risk_Vapor->Action_Liquid

Figure 1: Decision tree for selecting PPE based on the compound's physical state.[1][2] Note the escalation to Splash Goggles for liquids.[2]

Workflow 2: The "Circle of Safety" (Donning & Doffing)

Cross-contamination during "doffing" (taking off gear) is the most common cause of exposure.[2]

Safety_Circle Step1 1. Inspection (Check glove integrity) Step2 2. Donning (Inner -> Coat -> Outer -> Goggles) Step1->Step2 Step3 3. Operation (Keep hands in hood) Step2->Step3 Step4 4. Decon (Wipe outer gloves w/ IPA) Step3->Step4 Work Complete Step5 5. Doffing (Rolling peel technique) Step4->Step5 Step6 6. Wash (Soap/Water 20s) Step5->Step6 Step6->Step1 Next Shift

Figure 2: The sequential workflow to prevent cross-contamination. Note the decontamination step (Step 4) before removing gloves.[2]

Detailed Operational Protocol

Phase 1: Preparation
  • Engineering Check: Verify fume hood certification is current.[1][2] Ensure sash is at the working height (usually 18 inches).[1][2]

  • Barrier Setup: Place an absorbent pad (benchkote) in the hood to capture minor drips.[1][2]

  • Solvent Selection: If dissolving, choose solvents compatible with your gloves (e.g., Methanol degrades Nitrile faster than Isopropanol).[1][2]

Phase 2: Handling
  • The "Invisible Plane": Never break the plane of the fume hood sash with your face.[1][2] Keep your head outside, hands inside.

  • Transfer: Use positive displacement pipettes for viscous oils to prevent dripping.[1][2]

  • Heating: If heating is required, use a silicone oil bath.[1][2] Never use an open flame or water bath (water reactivity risk with some pyrazole intermediates).[2]

Phase 3: Emergency Response[2]
  • Skin Contact:

    • Peel off gloves immediately (inside-out).[1][2]

    • Wash affected area with soap and tepid water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin; they increase absorption.[2]

    • Report to EHS.

  • Eye Contact:

    • Flush at eyewash station for 15 minutes. Hold eyelids open.

    • Seek Medical Attention immediately (Ophthalmologist review required for pyrazole exposure).[1][2]

Disposal & Waste Management

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid compound in Hazardous Waste (Solid) containers.[2] Label as "Toxic/Irritant Organic Solid."[1][2]

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

  • Glassware: Triple rinse with Acetone inside the fume hood before removing for washing.[1][2] Collect the rinsate as hazardous waste.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965625 (Related Pyrazole Alcohols).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2][8]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.